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  • Product: 4-Ethyl 1-methyl piperidine-1,4-dicarboxylate
  • CAS: 439944-43-1

Core Science & Biosynthesis

Foundational

4-Ethyl 1-methyl piperidine-1,4-dicarboxylate chemical structure

Engineering Molecular Scaffolds: A Technical Guide to 4-Ethyl 1-Methyl Piperidine-1,4-Dicarboxylate in Drug Discovery Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Molecular Scaffolds: A Technical Guide to 4-Ethyl 1-Methyl Piperidine-1,4-Dicarboxylate in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the trajectory of lead optimization. As a Senior Application Scientist, I frequently leverage saturated nitrogen heterocycles to navigate the complex interplay between target affinity and pharmacokinetic viability. Among these, 4-ethyl 1-methyl piperidine-1,4-dicarboxylate emerges as a highly versatile, orthogonally protected scaffold[1].

This whitepaper dissects the structural utility, physicochemical profile, and synthetic methodologies associated with this compound, providing a self-validating framework for its integration into high-throughput drug discovery pipelines.

Structural Rationale and Physicochemical Profiling

The piperidine ring is ubiquitous in FDA-approved therapeutics due to its predictable conformational geometry and favorable metabolic stability. However, unprotected piperidines possess high basicity (pKa ~10–11), which often translates to poor oral bioavailability, rapid hepatic clearance, and off-target toxicities such as hERG channel inhibition.

By functionalizing the N1 position as a methyl carbamate and the C4 position as an ethyl ester, we achieve several critical design objectives:

  • Basicity Neutralization: The electron-withdrawing nature of the carbamate delocalizes the nitrogen lone pair, effectively neutralizing its basicity and mitigating hERG liability.

  • Orthogonal Reactivity: The C4 ethyl ester can be selectively manipulated or hydrolyzed under mild basic conditions, leaving the N1 carbamate intact. This enables divergent synthesis for library generation[2].

  • Pharmacophore Presentation: The carbamate carbonyl serves as a potent hydrogen bond acceptor, often engaging in critical interactions within kinase or GPCR binding pockets[3].

Table 1: Physicochemical and Structural Parameters

Parameter Value Pharmacological Significance
IUPAC Name 4-ethyl 1-methyl piperidine-1,4-dicarboxylate Standardized nomenclature for structural identification[1].
CAS Number 439944-43-1 Unique identifier for procurement and database tracking[1].
Molecular Formula C₁₀H₁₇NO₄ Defines exact atomic composition and stoichiometry[1].
Molecular Weight 215.25 g/mol Low MW is ideal for fragment-based drug design, keeping final leads within Lipinski's Rule of 5[1].
SMILES CCOC(=O)C1CCN(C(=O)OC)CC1 Enables computational modeling and in silico docking simulations[1].
H-Bond Donors 0 Absence of donors enhances passive membrane and blood-brain barrier permeability.

| H-Bond Acceptors | 4 | Provides multiple anchoring points for target receptor binding[3]. |

Synthetic Methodology: A Self-Validating Protocol

To ensure high fidelity in library generation, the synthesis of the scaffold must be robust, scalable, and self-validating. The following protocol details the carbamoylation of ethyl isonipecotate to yield the target dicarboxylate.

Protocol: Nucleophilic Acyl Substitution for N-Carbamoylation

Objective: Synthesize 4-ethyl 1-methyl piperidine-1,4-dicarboxylate with >95% purity.

  • Step 1: System Preparation

    • Action: Flame-dry a 250 mL round-bottom flask and purge with an inert argon atmosphere.

    • Causality: Methyl chloroformate is highly moisture-sensitive. Ambient water will hydrolyze the electrophile into methanol, CO₂, and HCl, degrading the stoichiometric ratio and suppressing the yield.

  • Step 2: Solvation and Base Addition

    • Action: Dissolve ethyl isonipecotate (1.0 eq, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol).

    • Causality: DCM provides an aprotic, non-polar environment that stabilizes the transition state without participating in the reaction. DIPEA is selected over triethylamine because its bulky isopropyl groups prevent it from acting as a competing nucleophile, while it effectively scavenges the HCl byproduct to maintain the nucleophilicity of the piperidine nitrogen.

  • Step 3: Electrophilic Addition

    • Action: Cool the reaction mixture to 0 °C using an ice-water bath. Add methyl chloroformate (1.1 eq, 11 mmol) dropwise over 15 minutes.

    • Causality: The nucleophilic attack on the acyl chloride is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses the formation of bis-acylated or polymeric side products.

  • Step 4: Reaction Propagation and In-Process Validation

    • Action: Remove the ice bath, allowing the system to warm to room temperature. Stir for 2 hours.

    • Self-Validation: Perform Thin-Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) mobile phase. Stain the plate with ninhydrin and apply heat. The complete disappearance of the secondary amine spot (which stains purple/pink) and the emergence of a UV-active/Iodine-active product spot confirms the absolute consumption of the starting material. Do not proceed to workup until this validation is met.

  • Step 5: Quench and Aqueous Workup

    • Action: Quench the reaction with 30 mL of saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: NaHCO₃ safely neutralizes residual HCl and hydrolyzes any unreacted methyl chloroformate. Brine washing and Na₂SO₄ drying remove trace water prior to concentration, preventing inadvertent C4-ester hydrolysis during solvent evaporation.

SynthesisWorkflow SM Starting Material: Ethyl Isonipecotate Reaction Reaction: Nucleophilic Acyl Substitution (0°C to RT, 2h) SM->Reaction Reagents Reagents: Methyl Chloroformate + DIPEA Reagents->Reaction Dropwise Addition Validation In-Process Control: TLC (Ninhydrin Stain) Confirm Amine Consumption Reaction->Validation Workup Workup: NaHCO3 Quench & DCM Extraction Validation->Workup If complete Product Target Product: 4-Ethyl 1-Methyl Piperidine-1,4-Dicarboxylate Workup->Product

Workflow for the synthesis of 4-ethyl 1-methyl piperidine-1,4-dicarboxylate.

Applications in Drug Discovery

The utility of piperidine-1,4-dicarboxylate derivatives extends across multiple therapeutic areas. The orthogonal nature of the scaffold allows medicinal chemists to rapidly explore structure-activity relationships (SAR) by modifying the C4 position while keeping the optimized N1 carbamate intact[2].

  • GLP-1 Receptor Agonists: In the development of small-molecule oral agonists for the Glucagon-like Peptide-1 (GLP-1) receptor, structurally analogous piperidine-1,4-dicarboxylates are utilized as core intermediates. The piperidine ring proves optimal in SAR studies, orienting pendent aromatic groups to mimic native peptide binding conformations while the carbamate ensures metabolic stability[3].

  • Monoacylglycerol Lipase (MGL) Inhibitors: For neurological and glaucoma treatments, piperidine carbamates serve as stable linkers. The scaffold undergoes Grignard additions or amide couplings at the C4 position to generate potent, selective inhibitors[4].

DrugDiscovery Core Piperidine-1,4-Dicarboxylate Scaffold Hydrolysis C4 Ester Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis Orthogonal Deprotection Amidation Amide Coupling (HATU, Amines) Hydrolysis->Amidation Library Generation Screening High-Throughput Screening (e.g., GLP-1R, MGL Targets) Amidation->Screening Bioassay Lead Lead Compound Identification Screening->Lead Hit to Lead

Drug discovery pipeline utilizing the piperidine-1,4-dicarboxylate scaffold.

References

  • Title: A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC Source: nih.gov URL: [Link]

  • Title: Synthesis and evaluation of potent and selective MGL inhibitors as a glaucoma treatment Source: nih.gov URL: [Link]

Sources

Exploratory

The Strategic Advantage of Mixed Piperidine-1,4-Dicarboxylate Diesters: An In-depth Technical Guide for Drug Discovery

Abstract The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2] Its inherent three-dimensiona...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2] Its inherent three-dimensional structure provides a distinct advantage over flat aromatic rings, allowing for the precise spatial orientation of substituents to optimize drug-target interactions.[2] This guide provides a comprehensive technical overview of a particularly versatile class of piperidine building blocks: the mixed piperidine-1,4-dicarboxylate diesters. We will delve into their synthesis, the strategic importance of orthogonal protection, and provide detailed protocols for their preparation and selective manipulation, equipping researchers and drug development professionals with the knowledge to leverage these powerful tools in their synthetic endeavors.

Introduction: The Power of the Piperidine Scaffold

The piperidine motif is a recurring structural feature in numerous blockbuster drugs, including the antipsychotic risperidone, the ADHD medication methylphenidate (Ritalin), and the allergy therapeutic loratadine.[2][3] Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as improved solubility and metabolic stability, while also serving as a versatile scaffold for introducing diverse functionalities.[4] The non-planar, chair-like conformation of the piperidine ring allows for the presentation of substituents in well-defined axial and equatorial positions, enabling fine-tuning of a compound's interaction with its biological target.[2]

Mixed piperidine-1,4-dicarboxylate diesters, particularly those with an N-alkoxycarbonyl protecting group (such as Boc) and a C4-ester, represent a highly strategic class of building blocks. The "mixed" nature of the diester, with two different ester functionalities at the 1 and 4 positions, allows for selective chemical manipulation, a concept known as orthogonality. This is a critical principle in complex molecule synthesis, enabling chemists to deprotect and functionalize one position without affecting the other.[5]

The Cornerstone of Versatility: Orthogonal Protection

The synthetic utility of mixed piperidine-1,4-dicarboxylate diesters hinges on the principle of orthogonal protecting groups. In a typical example, the nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group, which is labile under acidic conditions, while the C4-position bears an ester (e.g., methyl or ethyl ester) that is stable to acid but can be hydrolyzed under basic conditions.[6][7] This orthogonality provides chemists with a powerful toolkit for sequential and site-selective functionalization.

For instance, the Boc group can be removed using trifluoroacetic acid (TFA) to liberate the piperidine nitrogen for subsequent reactions like alkylation, acylation, or arylation, all while the C4-ester remains intact.[7] Conversely, the C4-ester can be saponified with a base like lithium hydroxide to yield the corresponding carboxylic acid, which can then be coupled with amines to form amides, without disturbing the N-Boc protection.[8] This ability to selectively unmask and react at either the nitrogen or the C4-position is paramount in the construction of complex molecular architectures and in the generation of compound libraries for drug screening.

Diagram: Orthogonal Deprotection Strategy

OrthogonalDeprotection Start Mixed Piperidine-1,4-Dicarboxylate (N-Boc, C4-Ester) N_Deprotection N-Deprotection (Acidic Conditions, e.g., TFA) Start->N_Deprotection TFA C4_Deprotection C4-Ester Hydrolysis (Basic Conditions, e.g., LiOH) Start->C4_Deprotection LiOH N_Functionalized N-Functionalized Piperidine (Free Amine) N_Deprotection->N_Functionalized C4_Functionalized C4-Functionalized Piperidine (Carboxylic Acid) C4_Deprotection->C4_Functionalized

Caption: Orthogonal deprotection of a mixed piperidine-1,4-dicarboxylate diester.

Synthesis of a Key Building Block: 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate

One of the most widely utilized mixed piperidine-1,4-dicarboxylate diesters is 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate. This section provides a detailed, field-proven protocol for its synthesis.

Synthesis via N-Boc Protection and Esterification

This two-step sequence starts from the commercially available 4-piperidinecarboxylic acid.

Workflow: Synthesis of 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate

SynthesisWorkflow Start 4-Piperidinecarboxylic Acid Step1 Step 1: N-Boc Protection (Boc)2O, NaOH, t-butanol/water Start->Step1 Intermediate N-Boc-piperidine-4-carboxylic Acid Step1->Intermediate Step2 Step 2: Esterification (TMS-diazomethane, MeOH/acetonitrile or Iodomethane, K2CO3, DMF) Intermediate->Step2 Product 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate Step2->Product

Caption: Two-step synthesis of the target mixed diester.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-piperidine-4-carboxylic Acid

  • Reaction Setup: To a solution of 4-piperidinecarboxylic acid (1 equivalent) in a 1:1 mixture of tert-butanol and 1N aqueous sodium hydroxide, cool the reaction mixture to 0 °C in an ice bath.[9]

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) to the cooled solution over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the tert-butanol. Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

  • Isolation: The resulting white precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield N-Boc-piperidine-4-carboxylic acid.[9]

Protocol 2: Synthesis of 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate

  • Method A: Using Trimethylsilyldiazomethane

  • Reaction Setup: Suspend N-Boc-piperidine-4-carboxylic acid (1 equivalent) in a mixture of acetonitrile and methanol (10:1 v/v) and cool to 0 °C.

  • Reagent Addition: Slowly add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (2 equivalents) dropwise to the suspension.[10]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.[10]

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the product as a colorless oil.[10]

  • Method B: Using Iodomethane

  • Reaction Setup: Dissolve N-Boc-piperidine-4-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Reagent Addition: Add potassium carbonate (1.0 equivalent) followed by iodomethane (1.2 equivalents).[11]

  • Reaction: Stir the reaction mixture at room temperature for 3 hours.[11]

  • Work-up and Purification: Pour the reaction mixture into 10% aqueous potassium carbonate and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is then purified by column chromatography.[11]

Characterization Data
CompoundYield1H NMR (400 MHz, d6-DMSO) δ ppmMass Spec (ES) m/z
1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate~90% (Method A)4.02 (dt, 2H), 3.69 (s, 3H), 2.82 (ddd, 2H), 2.45 (tt, 1H), 1.90-1.84 (m, 2H), 1.67-1.57 (m, 2H), 1.45 (s, 9H)265.8 (MNa+)

Data sourced from ChemicalBook.[10]

Applications in Drug Discovery: A Gateway to Novel Chemical Space

The true power of mixed piperidine-1,4-dicarboxylate diesters lies in their ability to serve as versatile intermediates for the synthesis of a wide array of more complex molecules. The orthogonal handles at the N1 and C4 positions allow for the systematic exploration of chemical space around the piperidine core, a key strategy in lead optimization.

Diagram: Synthetic Diversification of the Piperidine Scaffold

Diversification Start 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate N_Deprotection N-Deprotection (TFA) Start->N_Deprotection C4_Hydrolysis C4-Hydrolysis (LiOH) Start->C4_Hydrolysis Free_Amine Methyl 4-piperidinecarboxylate N_Deprotection->Free_Amine Free_Acid N-Boc-piperidine-4-carboxylic acid C4_Hydrolysis->Free_Acid Alkylation N-Alkylation Free_Amine->Alkylation Acylation N-Acylation Free_Amine->Acylation Amide_Coupling Amide Coupling Free_Acid->Amide_Coupling

Sources

Foundational

A Technical Guide to N-Boc and N-Methoxycarbonyl Piperidine Esters: A Comparative Analysis for Drug Development Professionals

Abstract The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1] Its synthesis, particularly when elaborated with ester functionalities,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1] Its synthesis, particularly when elaborated with ester functionalities, necessitates the use of nitrogen protecting groups to modulate reactivity and prevent unwanted side reactions. This guide provides an in-depth technical comparison of two commonly employed carbamate protecting groups: the tert-butoxycarbonyl (Boc) group and the methoxycarbonyl (Moc) group, specifically in the context of piperidine esters. We will explore the nuanced differences in their steric and electronic properties, stability profiles, and deprotection mechanisms. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights required to make strategic decisions in the design and execution of complex synthetic routes.

The Central Role of Piperidine and N-Protection

The piperidine ring is a privileged scaffold, a structural motif that appears with remarkable frequency in biologically active compounds.[1] Its prevalence is due to its ability to adopt a stable chair conformation, presenting substituents in well-defined three-dimensional space, which is ideal for precise interactions with biological targets. Furthermore, the basic nitrogen atom can serve as a key pharmacophoric element, often forming a salt at physiological pH to enhance solubility.

However, the very nucleophilicity and basicity that make the piperidine nitrogen valuable can be a liability during synthesis. It can interfere with a wide range of chemical transformations, such as esterification, alkylation, and metal-catalyzed coupling reactions. Therefore, temporarily masking or "protecting" this nitrogen is a critical step in almost any synthetic sequence involving piperidine derivatives. The choice of the protecting group is not trivial; it profoundly impacts the entire synthetic strategy, dictating which reaction conditions can be employed downstream.

The N-Boc Group: The Acid-Labile Workhorse

The tert-butoxycarbonyl (Boc) group is arguably the most common nitrogen protecting group in organic synthesis.[2] Its widespread use stems from its robustness under a wide array of conditions coupled with its clean and straightforward removal.

Chemical Profile and Synthesis

The Boc group is introduced by reacting the piperidine nitrogen with di-tert-butyl dicarbonate (Boc₂O).[2] The reaction is typically performed in the presence of a mild base like triethylamine (TEA) or sodium bicarbonate.

  • Steric Bulk: The defining feature of the Boc group is its sterically demanding tert-butyl moiety. This bulk can influence the conformational preference of the piperidine ring and may hinder reactions at adjacent positions.

  • Electronic Effect: As a carbamate, the Boc group delocalizes the nitrogen lone pair into the carbonyl system, significantly reducing the nucleophilicity and basicity of the piperidine nitrogen.

The synthesis of N-Boc piperidine esters can be achieved in two primary ways: by protecting a pre-existing piperidine ester or by esterifying an N-Boc protected piperidine carboxylic acid. The latter is often preferred to avoid potential side reactions.[3][4]

Stability and Reactivity

The utility of the Boc group is defined by its stability profile. It is highly resistant to basic conditions (e.g., hydrolysis with NaOH or LiOH), nucleophiles, and reductive conditions like catalytic hydrogenolysis.[2][5] This stability makes it compatible with a vast range of synthetic transformations.

Its key vulnerability is its lability under acidic conditions.[6] Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an anhydrous solvent (e.g., dioxane or dichloromethane) efficiently removes the Boc group.[7]

Deprotection Mechanism

The acid-catalyzed deprotection proceeds via a mechanism that leverages the stability of the resulting tert-butyl cation. The carbonyl oxygen is first protonated, which weakens the C-O bond. The tert-butyl group then cleaves to form the stable carbocation, leading to the collapse of the carbamic acid intermediate into the free amine, carbon dioxide, and isobutylene.[2]

Caption: Acid-catalyzed deprotection of an N-Boc group.

The N-Methoxycarbonyl (Moc) Group: The Base-Labile Alternative

The N-methoxycarbonyl (Moc) or N-carbomethoxy group is another valuable carbamate protecting group. While less common than Boc, its distinct chemical stability provides crucial advantages in specific synthetic contexts.

Chemical Profile and Synthesis

The Moc group is typically introduced by reacting the piperidine nitrogen with methyl chloroformate in the presence of a base like triethylamine or sodium hydroxide.[8]

  • Steric Profile: The Moc group is significantly less sterically hindered than the Boc group, consisting of a simple methyl ester. This smaller footprint is less likely to interfere with reactions at neighboring positions.

  • Electronic Effect: Like the Boc group, the Moc group is electron-withdrawing, reducing the basicity of the piperidine nitrogen.

Stability and Reactivity

The stability profile of the Moc group is essentially the inverse of the Boc group. It is generally stable to the acidic conditions used to cleave Boc groups (e.g., TFA).[9] This property is the foundation of its use in orthogonal protection schemes.

Conversely, the Moc group is readily cleaved under basic conditions, typically via saponification with reagents like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like THF or methanol.[10][11]

Deprotection Mechanism

Base-mediated deprotection occurs through a standard ester hydrolysis (saponification) mechanism. A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, cleaving the N-C bond to release the free amine and a methyl carbonate species, which subsequently decomposes.

Caption: Base-catalyzed deprotection of an N-Moc group.

Head-to-Head Comparison: N-Boc vs. N-Methoxycarbonyl

The choice between N-Boc and N-Moc is a strategic decision based on the planned synthetic route. Their opposing stabilities allow for their use in orthogonal protection schemes, where one can be selectively removed in the presence of the other.[12]

Data Presentation: Comparative Properties
FeatureN-Boc Piperidine EsterN-Methoxycarbonyl Piperidine Ester
Structure
Steric Hindrance High (Bulky t-butyl group)Low (Small methyl group)
Electronic Effect Electron-withdrawing (reduces N basicity)Electron-withdrawing (reduces N basicity)
Stable To Basic conditions, nucleophiles, hydrogenolysis[2][5]Acidic conditions (e.g., TFA)[9]
Labile To Strong acids (TFA, HCl)[6]Basic conditions (NaOH, LiOH)[10]
Deprotection Reagent Trifluoroacetic Acid (TFA) or HClLithium Hydroxide (LiOH) or NaOH
Byproducts CO₂, IsobutyleneCO₂, Methanol
Strategic Application: The Power of Orthogonality

The true power of these two protecting groups is realized when they are used together in a molecule that requires site-specific modifications. This is known as an orthogonal protection strategy.[13]

Consider a hypothetical molecule containing a piperidine ring with two nitrogen atoms, one protected with Boc and the other with Moc. This strategy allows the chemist to selectively deprotect and react one nitrogen at a time.

Orthogonal Strategy Start Substrate (N-Boc, N'-Moc) PathA Path A PathB Path B DeprotectBoc Deprotect Boc (TFA) Start->DeprotectBoc Acidic Conditions DeprotectMoc Deprotect Moc (LiOH) Start->DeprotectMoc Basic Conditions ReactN React at N (N'-Moc intact) DeprotectBoc->ReactN DeprotectMocA Deprotect Moc (LiOH) ReactN->DeprotectMocA FinalA Final Product A DeprotectMocA->FinalA ReactNprime React at N' (N-Boc intact) DeprotectMoc->ReactNprime DeprotectBocB Deprotect Boc (TFA) ReactNprime->DeprotectBocB FinalB Final Product B DeprotectBocB->FinalB

Sources

Exploratory

4-Ethyl 1-Methyl Piperidine-1,4-Dicarboxylate: Molecular Weight, Physicochemical Profiling, and Applications in Drug Discovery

Executive Summary The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of FDA-approved pharmaceuticals due to its favorable pharmacokinetic properties and predictable three-dimensional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of FDA-approved pharmaceuticals due to its favorable pharmacokinetic properties and predictable three-dimensional geometry (1)[1]. Among the vast library of piperidine derivatives, 4-ethyl 1-methyl piperidine-1,4-dicarboxylate stands out as a highly versatile, orthogonally protected building block. This technical whitepaper explores the critical significance of its molecular weight in fragment-based drug design (FBDD), details its physicochemical profile, and provides self-validating protocols for its analytical verification and synthetic manipulation.

Physicochemical Profiling & Mass Optimization

In drug discovery, the molecular weight (MW) of a starting building block dictates the final therapeutic agent's pharmacokinetic viability. According to Lipinski's Rule of 5, orally active drugs generally possess a molecular weight of less than 500 Daltons. Starting a synthesis with a low-molecular-weight scaffold is essential to leave sufficient "mass budget" for the addition of necessary pharmacophores—such as aryl rings, halogens, or hydrogen-bonding networks—without violating this rule (2)[2].

4-Ethyl 1-methyl piperidine-1,4-dicarboxylate has an average molecular weight of 215.25 g/mol (3)[3]. This optimal mass provides a rigid, functionalized core while consuming less than half of the ideal mass limit, making it a premier candidate for scaffold-based library generation.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 4-Ethyl 1-methyl piperidine-1,4-dicarboxylate
CAS Number 439944-43-1
Molecular Formula C₁₀H₁₇NO₄
Average Molecular Weight 215.25 g/mol
Monoisotopic Mass (Exact Mass) 215.1158 Da
SMILES String CCOC(=O)C1CCN(C(=O)OC)CC1
Structural Utility: The Mechanics of Orthogonal Deprotection

The structural genius of 4-ethyl 1-methyl piperidine-1,4-dicarboxylate lies in its dual-ester functionalization. It features an ethyl ester at the C4 position and a methyl carbamate at the N1 position . This specific arrangement is engineered for orthogonal deprotection—a strategy allowing the specific cleavage of one protective group in a multiply-protected structure without disturbing the others (4)[4].

By leveraging the differential electronic environments of a carboxylic ester versus a carbamate, chemists can achieve absolute chemoselectivity during complex molecule assembly (5)[5].

OrthogonalDeprotection Start 4-Ethyl 1-methyl piperidine-1,4-dicarboxylate (MW: 215.25) Path1 Base Hydrolysis (e.g., LiOH, THF/H2O) Start->Path1 Selective C4 Deprotection Path2 Strong Acid / TMSI (Cleave Carbamate) Start->Path2 Selective N1 Deprotection Product1 1-(Methoxycarbonyl)piperidine -4-carboxylic acid (C4 Free Acid) Path1->Product1 Product2 Ethyl piperidine -4-carboxylate (N1 Free Amine) Path2->Product2

Orthogonal deprotection pathways for selective N1 or C4 functionalization.

Experimental Protocol: Selective C4 Ester Hydrolysis (Self-Validating Workflow)

Objective: To isolate the C4 free acid while preserving the N1 methyl carbamate for downstream amide coupling.

  • Reaction Setup: Dissolve 4-ethyl 1-methyl piperidine-1,4-dicarboxylate (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H2O. Causality: This specific solvent matrix ensures complete dissolution of the lipophilic starting material while providing the necessary aqueous environment for hydrolysis.

  • Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H2O, 1.5 eq) at 0°C, then allow the mixture to slowly warm to room temperature. Causality: LiOH is a mild base. Maintaining a low initial temperature prevents nucleophilic attack on the less reactive N1 carbamate, ensuring strict chemoselectivity.

  • Quenching & Extraction: After 4 hours, acidify the mixture to pH 3 using 1M HCl. Extract with Ethyl Acetate (3x). Causality: Acidification protonates the newly formed carboxylate, driving the neutral acid product into the organic layer during extraction.

  • Self-Validation Checkpoint: Analyze the organic extract via LC-MS. The starting material (MW 215.25) must be completely consumed. The product mass will shift to 187.20 g/mol . The observation of an [M+H]+ peak at m/z 188.09, without the presence of an m/z 130.09 peak (which would indicate N1 cleavage), confirms a successful, self-validating orthogonal deprotection.

Analytical Validation: LC-MS Molecular Weight Verification

Before integrating 4-ethyl 1-methyl piperidine-1,4-dicarboxylate into high-throughput screening libraries, its identity and purity must be rigorously verified. An incorrect starting material wastes downstream reagents and compromises biological assay data. Liquid Chromatography-Mass Spectrometry (LC-MS) provides both chromatographic purity and exact mass confirmation.

LCMSWorkflow Prep Sample Prep 1 mg/mL in MeOH Chrom UHPLC Separation C18 Column Prep->Chrom Ion ESI+ Ionization [M+H]+ Formation Chrom->Ion Mass Mass Analysis TOF/Q-TOF Ion->Mass Data Data Processing Target m/z: 216.12 Mass->Data

Step-by-step LC-MS workflow for verifying the molecular weight of the building block.

Experimental Protocol: LC-MS Exact Mass Verification
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to a final concentration of 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source to facilitate positive electrospray ionization (ESI+).

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes. Causality: The C18 stationary phase retains the moderately lipophilic piperidine core, separating it from highly polar synthetic impurities or degraded salts.

  • Ionization (ESI+): Operate the mass spectrometer in positive ion mode. Causality: The basic nitrogen of the piperidine ring (though partially deactivated by the carbamate) and the ester oxygens readily accept protons to form the [M+H]+ pseudo-molecular ion.

  • Self-Validation Checkpoint: Scan for the target m/z . The monoisotopic mass is 215.1158 Da. The expected [M+H]+ peak is m/z 216.1236 . To validate the chromatographic integrity, ensure the peak shape is symmetrical and the signal-to-noise ratio (S/N) exceeds 100:1. The absence of a peak at m/z 188.09 (loss of the ethyl group) confirms that premature hydrolysis has not occurred during storage.

Strategic Applications in Scaffold-Based Drug Discovery

The strategic use of N-Boc or N-carbamate protected piperidine-4-carboxylic acids allows precise control over regioselectivity during complex molecule assembly (6)[6]. 4-Ethyl 1-methyl piperidine-1,4-dicarboxylate is uniquely positioned for synthesizing G-protein coupled receptor (GPCR) ligands and kinase inhibitors.

By selectively deprotecting the C4 ester, researchers can synthesize diverse amide derivatives to probe receptor sub-pockets. Alternatively, unmasking the N1 amine allows for N-alkylation or Buchwald-Hartwig cross-coupling to explore different vector spaces, ultimately driving the optimization of lead compounds in the pharmaceutical pipeline.

References
  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: NIH (National Institutes of Health) URL: [Link]

  • Title: Protecting group (Orthogonal Protection) Source: Wikipedia URL: [Link]

  • Title: Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis Source: ACS Publications URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Saponification of Ethyl Esters in Piperidine-1,4-Dicarboxylates

A Robust Protocol for N-Protected Amino Acid Synthesis in Drug Discovery Introduction & Scope Piperidine-1,4-dicarboxylates, specifically 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (ethyl 1-Boc-piperidine-4-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

A Robust Protocol for N-Protected Amino Acid Synthesis in Drug Discovery

Introduction & Scope

Piperidine-1,4-dicarboxylates, specifically 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (ethyl 1-Boc-piperidine-4-carboxylate), are foundational scaffolds in modern medicinal chemistry. They are heavily utilized as building blocks in the synthesis of complex active pharmaceutical ingredients (APIs), including SHP2 antagonists[1], protein disulfide isomerase (PDI) inhibitors[2], and neurotropic alphavirus replication inhibitors[3].

A critical synthetic node in these pathways is the selective hydrolysis (saponification) of the C4 ethyl ester to yield the corresponding carboxylic acid, while strictly preserving the N1 carbamate protecting group (e.g., Boc or Cbz)[4]. This application note details the mechanistic rationale, optimized conditions, and a self-validating experimental protocol to achieve >99% conversion with absolute chemoselectivity.

Mechanistic Rationale & Causality (E-E-A-T)

Achieving high yields and absolute selectivity requires a deep understanding of the electronic and physical properties of the reaction components.

  • Electrophilicity Differential: The selectivity relies on the fundamental electronic differences between an ester and a carbamate. The nitrogen atom in the N1 Boc-carbamate donates its lone pair into the carbonyl π -system via resonance. This significantly reduces the partial positive charge on the carbamate's carbonyl carbon, rendering it highly resistant to nucleophilic attack by hydroxide ions. In contrast, the C4 ethyl ester lacks this strong resonance donation, leaving its carbonyl carbon highly electrophilic and susceptible to rapid saponification.

  • Solvent Synergy (THF/MeOH/H2O): The lipophilic Boc-protected piperidine is insoluble in pure water. A ternary solvent system—typically THF/MeOH/H2O (3:1:1)—is employed. THF dissolves the organic substrate, water solvates the inorganic base (LiOH or NaOH) and the resulting carboxylate salt, while MeOH acts as a miscible phase-transfer bridge that maximizes interfacial contact between the hydroxide nucleophile and the ester.

  • Workup Causality (pH Control): The Boc group is notoriously acid-sensitive. During the aqueous workup, the reaction mixture must be acidified to protonate the piperidine-4-carboxylate salt (pKa ~4.5) to enable organic extraction. Using a mild acid (e.g., 10% aqueous citric acid) or carefully titrating with 1M HCl to pH 3–4 ensures the carboxylate is protonated without triggering the auto-catalytic cleavage of the Boc group, which typically occurs at pH < 2.

Mechanism cluster_0 C4 Ethyl Ester cluster_1 N1 Boc Carbamate Hydroxide Hydroxide Ion (OH⁻) Ester Highly Electrophilic Carbonyl Susceptible to Nucleophilic Attack Hydroxide->Ester Favored Carbamate Nitrogen Lone Pair Resonance Reduces Carbonyl Electrophilicity Hydroxide->Carbamate Disfavored Saponification Rapid Saponification Forms Carboxylate Salt Ester->Saponification Stable Stable to Mild Base No Hydrolysis Carbamate->Stable

Fig 1: Electronic mechanism dictating hydroxide nucleophilic attack on the ester over the carbamate.

Quantitative Data: Optimization of Hydrolysis Conditions

The following table summarizes the optimization of base and solvent systems to maximize ester conversion while minimizing Boc deprotection.

Base (Equivalents)Solvent System (Ratio)Temperature (°C)Time (h)Ester Conversion (%)Boc Retention (%)
LiOH·H₂O (1.5 eq) THF/MeOH/H₂O (3:1:1) 25 4 >99 >99
NaOH (2.0 eq)EtOH/H₂O (2:1)254>99>99
KOH (3.0 eq)MeOH/H₂O (1:1)502>9995 (Trace cleavage)
NaOH (10% aq)EtOH5016>9998

Note: Lithium hydroxide monohydrate (LiOH·H₂O) is the preferred reagent. The lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl to enhance electrophilicity, allowing the reaction to proceed rapidly at room temperature without risking the integrity of the carbamate.

Experimental Protocol

Self-Validating System: This protocol incorporates In-Process Controls (IPC) via Thin-Layer Chromatography (TLC). The reaction is self-validating: the disappearance of the highly non-polar starting material (Rf ~ 0.7 in 3:1 Hexanes/EtOAc) and the appearance of a baseline spot (the carboxylate salt) confirms 100% conversion before any acid is introduced, preventing the isolation of mixed products.

Materials Required:
  • 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq)

  • Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water (H₂O), Ethyl Acetate (EtOAc)

  • Acidifying Agent: 10% w/v Aqueous Citric Acid or 1M HCl

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:
  • Substrate Dissolution: Charge a round-bottom flask equipped with a magnetic stir bar with 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (10.0 g, 38.8 mmol). Add 60 mL of THF and 20 mL of MeOH. Stir until completely dissolved.

  • Base Addition: In a separate beaker, dissolve LiOH·H₂O (2.44 g, 58.2 mmol) in 20 mL of deionized water. Cool the organic mixture to 0 °C using an ice bath. Add the aqueous LiOH solution dropwise to the organic mixture over 10 minutes to prevent localized exotherms.

  • Reaction Execution: Remove the ice bath and allow the biphasic mixture to warm to room temperature (25 °C). Stir vigorously for 4 hours.

  • In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in 1 mL EtOAc, and spot on a silica TLC plate. Elute with 3:1 Hexanes/EtOAc. The reaction is complete when the starting material spot (Rf 0.7) is entirely consumed, leaving only a baseline spot (UV and Ninhydrin active).

  • Concentration: Transfer the mixture to a rotary evaporator and remove the volatile organic solvents (THF and MeOH) in vacuo at 35 °C. Causality: Removing organics prevents the target carboxylic acid from partitioning into the aqueous layer during the subsequent extraction.

  • Acidification (Critical Step): Cool the remaining aqueous layer to 0 °C. Slowly add 10% aqueous citric acid dropwise while monitoring with a pH meter or pH paper until the solution reaches pH 3.5 – 4.0. A white precipitate (the free carboxylic acid) will begin to form.

  • Extraction & Isolation: Add 100 mL of EtOAc to the aqueous mixture. Transfer to a separatory funnel, shake vigorously, and separate the layers. Extract the aqueous layer with an additional 2 × 50 mL of EtOAc.

  • Drying & Storage: Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate in vacuo to yield 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid as a white solid.

Workflow A Starting Material 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate B Solvent Addition THF:MeOH:H2O (3:1:1) A->B C Base Addition LiOH·H2O (1.5 - 2.0 eq) at 0°C B->C D Reaction Stir at RT for 4-16 h C->D E Concentration Remove organic solvents in vacuo D->E F Acidification 10% Citric Acid to pH 3-4 at 0°C E->F G Extraction & Drying Extract with EtOAc, Dry over Na2SO4 F->G H Final Product 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid G->H

Fig 2: Step-by-step workflow for the selective saponification and isolation of the target acid.

References
  • Identification of ML359 as a Small Molecule Inhibitor of Protein Disulfide Isomerase. ResearchGate. Available at:[Link]

  • Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Process for producing DPP-IV inhibitors (US Patent 9,260,411 B2). Google Patents.
  • Pyrimidinone derivatives as SHP2 antagonists (US Patent 11,702,392 B2). Google Patents.

Sources

Application

Application Note: Leveraging 4-Ethyl 1-Methyl Piperidine-1,4-Dicarboxylate in High-Throughput Library Synthesis

[label="Ar- Finalizing Mechanistic Details I'm now detailing the Ni-catalyzed XEC mechanism, making sure all steps are clear. I've considered that TMS-DHP is crucial because it reduces Ni(II) back to Ni(0) more efficient...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Ar-

Finalizing Mechanistic Details

I'm now detailing the Ni-catalyzed XEC mechanism, making sure all steps are clear. I've considered that TMS-DHP is crucial because it reduces Ni(II) back to Ni(0) more efficiently than other reagents. Also, I've incorporated the key features of the XEC process, and simplified the text to ensure maximum comprehension.

Simplifying Mechanistic Diagram

I've simplified the XEC mechanism diagram, highlighting the catalytic cycle and TMS-DHP's role. I'm focusing on clarity regarding aryl bromide oxidative addition, alkyl radical capture, and reductive elimination. TMS-DHP is shown reducing Ni(I) back to the active Ni(0) catalyst.

Refining Textual Clarity

I'm now revising the application note's text, prioritizing concise explanations. I'm focusing on highlighting the key benefits of selective saponification and HATU/DIPEA amidation. I'm also ensuring the Ni-catalyzed XEC is very easy to understand, even for an inexperienced reader.

Justifying Structural Decisions

I'm now focusing on justifying the choice of 4-ethyl 1-methyl piperidine-1,4-dicarboxylate. I'm explaining that it is a pre-functionalized, sp3-rich scaffold with a permanent polar group (N-methyl carbamate) that tunes LogP and improves metabolic stability. The ethyl ester is stable, and easily hydrolyzed to enable library synthesis. This design moves us away from flat aromatics.

Defining Application Note Structure

I'm now structuring the Application Note to showcase the use of piperidine-1,4-dicarboxylate for high-throughput library synthesis. I'll discuss why it's ideal for strategic utility in drug discovery. Sections include "Strategic Context," "Mechanistic Rationale," "Validated Protocols," and "Performance Metrics" to ensure clarity.

Justifying Synthetic Strategy

I'm now detailing the application of orthogonal reactivity in library synthesis. I'm focusing on the selective saponification of the C4-ethyl ester and how that is key to divergent functionalization. The methyl carbamate is stable, and it modulates lipophilicity. This design helps prevent flat, aromatic-rich molecules.

Validating Experimental Results

I'm now focusing on protocol validation, especially for selective saponification and XEC. I'm adding yield data and optimization tables. I'll showcase these findings in the application note to demonstrate the efficacy and robustness of the developed methods. The new application note will include detailed protocols.

Finalizing Data Validation

I'm now putting the finishing touches on the experimental data. I've compiled yield tables for selective saponification, amidation, and XEC reactions. I'll include these in the application note to provide evidence of the synthesis. My next step will be to thoroughly review everything.

Evaluating Protocol Integrity

I'm now focusing on a final review to confirm data integrity and coherence throughout the application note. I'm verifying the accuracy of all yield tables and ensuring smooth flow. I'm also confirming that my diagrams and text clearly illustrate the synthesis.

Confirming Application Note Flow

I'm now reading through the entire application note to confirm that the logic flows. I'm checking that the diagrams and tables work well with the text and that everything is clear. I've also checked to ensure the data is accurate.

Confirming Structure and Detail

I'm now satisfied with the overall structure and level of detail in the application note. I've confirmed that I've satisfied the prompt requirements. I've also incorporated self-validating protocols with validation checks, in-text citations, and reference lists. All necessary data, including tables, is now included.

Strategic Context: The sp³-Enriched Paradigm

The pharmaceutical industry's historical reliance on sp²-sp² cross-coupling has heavily biased screening libraries toward planar, aromatic-rich molecules. However, as demonstrated in the seminal "Escape from Flatland" framework, increasing the fraction of sp³-hybridized carbons (Fsp³) and overall molecular complexity significantly reduces off-target promiscuity and improves clinical success rates [1].

To build high-quality, 3D-rich chemical libraries, 4-ethyl 1-methyl piperidine-1,4-dicarboxylate (CAS: 439944-43-1) serves as an elite building block. This specific scaffold provides a pre-functionalized, conformationally constrained piperidine ring with two highly orthogonal carbonyl environments, enabling divergent parallel synthesis.

Mechanistic Rationale & Causality

The utility of this building block lies in the precise chemical orthogonality of its functional groups:

  • The N1-Methyl Carbamate (Permanent Pharmacophore): Unlike traditional Boc or Cbz protecting groups, the methyl carbamate is highly resistant to standard acidic or basic deprotection conditions. It acts as a metabolically stable, polar moiety in the final drug-like library. It modulates lipophilicity (logP) and acts as a hydrogen-bond acceptor without introducing a basic secondary amine, which frequently triggers hERG toxicity liabilities.

  • The C4-Ethyl Ester (Diversification Handle): The aliphatic ethyl ester is sterically hindered enough to survive prolonged storage and shipping, yet susceptible to alkaline hydrolysis (saponification). By selectively hydrolyzing the C4 ester, chemists generate a reactive carboxylic acid that serves as the central node for divergent library generation—either through traditional amidation or modern decarboxylative cross-electrophile coupling (XEC).

LibraryWorkflow SM 4-Ethyl 1-Methyl Piperidine-1,4-dicarboxylate Acid C4-Carboxylic Acid (Key Intermediate) SM->Acid LiOH, THF/H2O Selective Saponification Amide Amide Library (Parallel Synthesis) Acid->Amide HATU, DIPEA + Amines NHP NHP Ester (Redox-Active) Acid->NHP DIC, DMAP + NHPI XEC Aryl-Piperidine Library (Decarboxylative XEC) NHP->XEC Ni-Catalyst, TMS-DHP + Aryl Bromides

Divergent library synthesis workflow from the piperidine-1,4-dicarboxylate scaffold.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high fidelity during automated or manual library synthesis.

Protocol A: Selective Saponification to the C4-Carboxylic Acid

Objective: Hydrolyze the C4-ethyl ester while preserving the N1-methyl carbamate.

  • Reaction Setup: Dissolve 4-ethyl 1-methyl piperidine-1,4-dicarboxylate (10.0 g, 46.4 mmol) in a 3:1 mixture of THF/H₂O (120 mL).

  • Reagent Addition: Add LiOH·H₂O (2.92 g, 69.6 mmol, 1.5 eq) portion-wise at 0 °C to control the initial exotherm.

  • Propagation: Warm to room temperature and stir for 4 hours. The biphasic mixture will become homogeneous as the lithium carboxylate salt forms.

  • Validation Check: Analyze via TLC (10% MeOH/DCM). The starting material (R_f ~ 0.8) must be completely consumed, replaced by a baseline spot. LC-MS must confirm the [M-H]⁻ ion at m/z 186.1.

  • Workup: Concentrate in vacuo to remove THF. Acidify the aqueous layer to pH 2-3 using 1M HCl. Extract with EtOAc (3 × 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield 1-(methoxycarbonyl)piperidine-4-carboxylic acid as a white solid.

Protocol B: High-Throughput Amide Library Generation

Objective: Generate a library of sp³-rich amides via 96-well parallel synthesis.

  • Stock Solutions: Prepare a 0.2 M stock solution of the C4-carboxylic acid and a 0.2 M stock solution of HATU in anhydrous DMF.

  • Dispensing: To each well of a 96-well block, dispense 500 µL of the acid stock (0.1 mmol) and 500 µL of the HATU stock (0.1 mmol).

  • Activation: Add DIPEA (52 µL, 0.3 mmol, 3.0 eq) to each well. Incubate for 10 minutes to ensure complete formation of the active OAt ester.

  • Amine Addition: Add diverse primary/secondary library amines (0.12 mmol, 1.2 eq) to individual wells. Seal and shake at room temperature for 12 hours.

  • Validation Check: Post-reaction LC-MS of a pilot well must show <5% remaining carboxylic acid (m/z 188.1[M+H]⁺).

  • Purification: Purify directly via mass-directed preparative HPLC.

Protocol C: Decarboxylative Cross-Electrophile Coupling (XEC)

Objective: Form C(sp²)–C(sp³) bonds by coupling the scaffold with aryl bromides. Recent breakthroughs have enabled the direct coupling of N-hydroxyphthalimide (NHP) esters with unactivated aryl bromides using an inner-sphere homogeneous reductant, 1,4-bis(trimethylsilyl)dihydropiperazine (TMS-DHP), bypassing the need for complex electrochemical hardware [2].

  • NHP Esterification: React the C4-carboxylic acid with N-hydroxyphthalimide (NHPI) and N,N'-Diisopropylcarbodiimide (DIC) in DCM to isolate the redox-active NHP ester.

  • Catalyst Preparation (Glovebox): In a vial, combine NiBr₂·glyme (8 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 8 mol%), and DMA. Stir until a pale green complex forms.

  • Coupling: To the catalyst solution, add the NHP ester (1.5 eq), aryl bromide (1.0 eq), and TMS-DHP (2.0 eq).

  • Validation Check: The reaction mixture will rapidly transition from pale green to deep red/brown, visually confirming the reduction of Ni(II) to the active Ni(0) species and subsequent radical generation.

  • Reaction: Stir at 80 °C for 10 hours, then quench with aqueous NH₄Cl and extract with EtOAc.

XECMechanism Ni0 Ni(0) Active Catalyst NiII Ar-Ni(II)-Br Complex Ni0->NiII Oxidative Addition (Aryl Bromide) NiIII Ar-Ni(III)-Alkyl Complex NiII->NiIII Radical Capture AlkylRad Alkyl Radical (From NHP Ester) AlkylRad->NiIII Product C(sp2)-C(sp3) Product NiIII->Product Reductive Elimination NiI Ni(I) Halide Species NiIII->NiI Catalyst Release NiI->Ni0 Reduction Reductant TMS-DHP Reductant Reductant->NiI Inner-Sphere e- Transfer

Mechanism of Ni-catalyzed decarboxylative XEC using the TMS-DHP homogeneous reductant.

Quantitative Performance Metrics

The table below summarizes the expected throughput and performance data when utilizing 4-ethyl 1-methyl piperidine-1,4-dicarboxylate across the described workflows.

Transformation StageReagents / CatalystAverage Yield (%)Purity (LC-MS)Throughput Compatibility
C4-Ester Saponification LiOH, THF/H₂O (3:1)94%>98%Batch (Scale-up ready)
Amide Library Generation HATU, DIPEA, DMF82%>90%96-well parallel synthesis
NHP Esterification DIC, DMAP, NHPI, DCM88%>95%Batch
Decarboxylative XEC NiBr₂·glyme, TMS-DHP65-75%>85%96-well parallel synthesis

References

  • Lovering, F. (2013). Escape from Flatland 2: complexity and promiscuity. MedChemComm, 4, 515-519.[Link]

  • Ganguli, K., Cruz, A. R., Diccianni, J. B., García-Reynaga, P., & Weix, D. J. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society.[Link]

Method

Application Note: Synthesis and Functionalization of Isonipecotic Acid Derivatives

Introduction & Strategic Overview Isonipecotic acid (piperidine-4-carboxylic acid) and its derivatives are highly privileged pharmacophores embedded in numerous therapeutic agents, including target-specific G-protein cou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Isonipecotic acid (piperidine-4-carboxylic acid) and its derivatives are highly privileged pharmacophores embedded in numerous therapeutic agents, including target-specific G-protein coupled receptor (GPCR) ligands, norovirus inhibitors, and antithrombotics[1]. The controlled, stepwise derivatization of its orthogonally protected precursor—typically 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate —enables rapid and diverse library generation.

As a Senior Application Scientist, I have designed this technical guide to provide a self-validating, robust workflow for the conversion of piperidine-1,4-dicarboxylates into functionalized isonipecotic acid derivatives. The strategy relies on the strict orthogonal relationship between the base-stable, acid-labile N-Boc protecting group and the base-labile, acid-stable C4-ethyl ester.

Mechanistic Pathway & Workflow

G A 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate B Enolate Formation (NaHMDS / THF) A->B Base Addition D Ester Hydrolysis (LiOH / H2O) A->D Direct Hydrolysis C C4-Alkylated Intermediate B->C Electrophile (R-X) C->D Saponification E Amide Coupling (HATU / DIPEA) D->E Amine (R'-NH2) F Boc Deprotection (TFA / DCM) E->F Acidic Cleavage G Isonipecotic Acid Derivative F->G Neutralization

Synthetic workflow for isonipecotic acid derivatives from piperidine-1,4-dicarboxylate.

Experimental Protocols & Mechanistic Causality

Phase 1: C4-Alkylation via Enolate Chemistry

Causality: The α -proton at the C4 position of the piperidine ring is sterically hindered and only weakly acidic. To prevent nucleophilic acyl substitution at the ethyl ester, a strong, strictly non-nucleophilic base such as Sodium hexamethyldisilazide (NaHMDS) must be used. This quantitatively generates the enolate, which can then be trapped by an alkyl halide electrophile[2].

Self-Validating Protocol:

  • Preparation: Dissolve 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Enolization: Add NaHMDS (1.0 M in THF, 1.2 eq) dropwise over 15 minutes. Stir at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the desired alkyl halide (1.5 eq) dropwise. Allow the reaction mixture to slowly warm to room temperature over 3 hours.

  • Validation Check: Quench a 50 μ L aliquot in methanol and analyze via LC-MS. The reaction is complete when the starting material mass disappears and the [M+H]+ of the alkylated product dominates.

  • Workup: Quench the bulk reaction with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Phase 2: Selective Ester Hydrolysis

Causality: Saponification utilizing Lithium Hydroxide (LiOH) in a biphasic THF/Water mixture selectively hydrolyzes the sterically hindered C4-ethyl ester to the corresponding carboxylic acid. The N-Boc group is entirely stable under these basic conditions, preserving the core piperidine nitrogen's protection[3].

Self-Validating Protocol:

  • Preparation: Dissolve the C4-alkylated intermediate (or the starting dicarboxylate if skipping Phase 1) in a 3:1 mixture of THF and H2​O (0.3 M).

  • Hydrolysis: Add LiOH⋅H2​O (3.0 eq). Stir vigorously at room temperature for 12–16 hours.

  • Validation Check: Spot the reaction mixture on a TLC plate and stain with Bromocresol Green. A bright yellow spot on a blue background (Rf 0.1-0.2 in 50% EtOAc/Hexane) confirms the presence of the free carboxylic acid.

  • Workup: Remove THF under reduced pressure. Acidify the remaining aqueous layer to pH 3-4 using 1M HCl (carefully, to avoid Boc cleavage). Extract the precipitated acid with Dichloromethane (DCM), dry over MgSO4​ , and concentrate.

Phase 3: Amide Coupling

Causality: To functionalize the C4 position, the carboxylic acid must be activated. HATU is chosen as the coupling reagent because it efficiently forms highly reactive 7-aza-1-hydroxybenzotriazole active esters, overcoming the steric bulk of the C4-quaternary center (if alkylated). DIPEA acts as the proton scavenger[1].

Self-Validating Protocol:

  • Activation: Dissolve the N-Boc isonipecotic acid derivative (1.0 eq) in anhydrous DMF (0.15 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add the target primary or secondary amine (1.2 eq). Stir at room temperature for 4–8 hours.

  • Validation Check: Perform a Ninhydrin stain on a TLC plate. The disappearance of the amine starting material (loss of the characteristic purple/pink spot) indicates reaction completion.

  • Workup: Dilute with EtOAc and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated NaHCO3​ , and brine. Dry and concentrate.

Phase 4: N-Boc Deprotection

Causality: Trifluoroacetic acid (TFA) in DCM promotes the acidic cleavage of the tert-butyl carbamate. The reaction is thermodynamically driven to completion by the irreversible evolution of carbon dioxide and isobutylene gases[3].

Self-Validating Protocol:

  • Cleavage: Dissolve the coupled product in DCM (0.1 M). Cool to 0 °C. Add TFA dropwise to achieve a final ratio of 1:4 TFA:DCM.

  • Reaction: Remove the ice bath and stir at room temperature for 1–2 hours.

  • Validation Check: Visual validation is achieved when gas evolution completely ceases. TLC (Ninhydrin stain) will reveal a strong positive spot at the baseline, confirming the free secondary amine.

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA. To obtain the free base, dissolve the residue in DCM, wash with 1M NaOH, dry, and concentrate.

Quantitative Data & Optimization Metrics

The following table summarizes the optimized parameters and expected yields for the complete synthetic workflow:

Reaction PhasePrimary ReagentsTemp (°C)Time (h)Typical Yield (%)Primary Validation Method
C4-Alkylation NaHMDS, R-X, THF-78 to 253 - 475 - 85LC-MS ( [M+H]+ shift)
Ester Hydrolysis LiOH⋅H2​O , THF/ H2​O 2512 - 16> 90TLC (Bromocresol Green)
Amide Coupling HATU, DIPEA, R'- NH2​ 254 - 880 - 95TLC (Ninhydrin stain)
Boc Deprotection TFA, DCM (1:4 ratio)0 to 251 - 2> 95Gas evolution cessation

References

  • [2] Identification of ML359 as a Small Molecule Inhibitor of Protein Disulfide Isomerase. ResearchGate. Available at:

  • [3] US 9,260,411 B2 - Processes for producing DPP-IV inhibitors. Google Patents / Googleapis. Available at:

  • [1] Cyclosulfamide-based Derivatives as Inhibitors of Noroviruses. PMC - NIH. Available at:

Sources

Application

Application Note: Reduction of 4-Ethyl 1-Methyl Piperidine-1,4-Dicarboxylate to Amino Alcohols

Introduction The piperidine ring is a privileged scaffold in medicinal chemistry, frequently embedded in ligands targeting G-protein coupled receptors (GPCRs) and kinase inhibitors. The compound 4-ethyl 1-methyl piperidi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, frequently embedded in ligands targeting G-protein coupled receptors (GPCRs) and kinase inhibitors. The compound 4-ethyl 1-methyl piperidine-1,4-dicarboxylate (CAS: 439944-43-1)[1] serves as a highly versatile building block. It features two distinct carbonyl environments: an ethyl ester at the C4 position and a methyl carbamate at the N1 position.

Converting this dicarboxylate into an amino alcohol requires careful selection of reducing agents. A global reduction yields the fully reduced (1-methylpiperidin-4-yl)methanol , a highly polar amino alcohol. Alternatively, a selective reduction can isolate the C4 alcohol while preserving the N1 carbamate, yielding methyl 4-(hydroxymethyl)piperidine-1-carboxylate . This guide details the causality, mechanisms, and self-validating protocols for both transformations.

Mechanistic Causality in Reduction Pathways

Understanding the electrophilicity of the two carbonyl groups is critical for predicting and controlling the reduction outcome. The C4 ethyl ester is highly electrophilic. In contrast, the N1 methyl carbamate is less electrophilic due to the strong resonance donation from the adjacent piperidine nitrogen lone pair.

Global Reduction via Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful hydride donor capable of reducing both esters and carbamates[2].

  • Ester Reduction (C4): The hydride nucleophilically attacks the ester carbonyl, forming a tetrahedral intermediate. Collapse of this intermediate expels ethoxide to form an aldehyde. The highly reactive aldehyde is immediately reduced by a second equivalent of hydride to form the primary alkoxide[2], which becomes a primary alcohol upon aqueous workup.

  • Carbamate Reduction (N1): Hydride attack on the carbamate carbonyl forms a tetrahedral intermediate. Expulsion of the methoxide leaving group generates a transient formamide intermediate. Subsequent hydride attack on the formamide, followed by coordination of the oxygen to aluminum and expulsion via the nitrogen lone pair, generates an iminium ion. A final hydride transfer reduces the iminium to the N-methyl group.

Selective Reduction via Lithium Borohydride (LiBH₄)

To selectively reduce the ester while preserving the carbamate, a milder hydride source like LiBH₄ is employed. The reduced hydridic character of LiBH₄ is sufficient to attack the more electrophilic C4 ester but lacks the thermodynamic driving force to overcome the resonance stabilization of the N1 carbamate.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters for both reduction pathways, allowing for direct comparison of the reaction conditions.

Reaction TypeReagentEquivalentsSolventTempTimeTarget ProductExpected Yield
Global Reduction LiAlH₄3.5 - 4.0Anhydrous THF65 °C (Reflux)4-6 h(1-Methylpiperidin-4-yl)methanol82-88%
Selective Reduction LiBH₄1.5 - 2.0THF / MeOH (cat.)0 °C to RT12-16 hMethyl 4-(hydroxymethyl)piperidine-1-carboxylate75-85%

Reaction Workflow Visualization

ReactionPathways SM 4-Ethyl 1-Methyl Piperidine-1,4-Dicarboxylate LiAlH4 LiAlH4 (3.5 - 4.0 eq) Anhydrous THF, Reflux SM->LiAlH4 Global Reduction LiBH4 LiBH4 (1.5 - 2.0 eq) THF, 0 °C to RT SM->LiBH4 Selective Reduction Prod1 (1-Methylpiperidin-4-yl)methanol [Global Amino Alcohol] LiAlH4->Prod1 Reduces Ester & Carbamate Prod2 Methyl 4-(hydroxymethyl) piperidine-1-carboxylate LiBH4->Prod2 Reduces Ester Only

Reaction pathways for global vs. selective reduction of the piperidine-1,4-dicarboxylate.

Experimental Protocols (Self-Validating Systems)

Protocol A: Global Reduction to (1-Methylpiperidin-4-yl)methanol

This protocol utilizes a Fieser workup to prevent the highly coordinating aluminum salts from trapping the polar amino alcohol product, a common cause of poor yields[3][4][5].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.

  • Reagent Suspension: Add anhydrous THF (50 mL) to the flask and cool to 0 °C using an ice bath. Carefully suspend LiAlH₄ (3.5 equivalents) in the stirring THF[5].

  • Substrate Addition: Dissolve 4-ethyl 1-methyl piperidine-1,4-dicarboxylate (1.0 equivalent, e.g., 10 mmol, 2.15 g) in anhydrous THF (10 mL). Add this solution dropwise to the LiAlH₄ suspension over 15 minutes to control the exothermic reaction and hydrogen gas evolution.

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 4 to 6 hours. Monitor the disappearance of the starting material via TLC (Stain with Ninhydrin or KMnO₄).

  • Fieser Workup (Critical Step): Cool the reaction mixture back to 0 °C. For every x grams of LiAlH₄ used, perform the following sequential additions dropwise with vigorous stirring[3][4]:

    • Add x mL of DI water (Caution: Vigorous H₂ evolution).

    • Add x mL of 15% aqueous NaOH solution.

    • Add 3x mL of DI water.

  • Salt Precipitation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 15-30 minutes until the aluminum salts coagulate into a white, free-flowing granular precipitate[5].

  • Isolation: Add anhydrous MgSO₄ and stir for an additional 15 minutes. Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot THF or ethyl acetate (3 × 30 mL) to ensure complete recovery of the polar amino alcohol.

  • Concentration: Concentrate the filtrate under reduced pressure to afford the crude (1-methylpiperidin-4-yl)methanol, which can be purified by vacuum distillation or basic alumina chromatography if necessary.

Protocol B: Selective Reduction to Methyl 4-(hydroxymethyl)piperidine-1-carboxylate
  • Preparation: In a flame-dried flask under argon, dissolve 4-ethyl 1-methyl piperidine-1,4-dicarboxylate (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add LiBH₄ (1.5 - 2.0 eq) portion-wise. Optional: A catalytic amount of methanol (0.1 eq) can be added to accelerate the borohydride reduction.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quenching: Cool the mixture to 0 °C and carefully quench by the dropwise addition of saturated aqueous NH₄Cl until effervescence ceases.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure protected amino alcohol.

References

  • Ashenhurst, J. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Master Organic Chemistry. Available at: [Link]

  • Frontier, A. "Magic Formulas: Fieser Workup (LAH and DiBAL)." University of Rochester. Available at: [Link]

  • Chandra, T., & Zebrowski, J. P. "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations." ACS Chemical Health & Safety, 2024, 31, 162–171. Available at: [Link]

Sources

Method

Preparation of pharmaceutical intermediates from piperidine diesters

Title: Preparation of Pharmaceutical Intermediates from Piperidine Diesters: A Comprehensive Application Note Introduction Piperidine diesters are indispensable structural motifs and synthetic precursors in modern medici...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Preparation of Pharmaceutical Intermediates from Piperidine Diesters: A Comprehensive Application Note

Introduction

Piperidine diesters are indispensable structural motifs and synthetic precursors in modern medicinal chemistry. They provide a highly versatile, sterically defined framework essential for the synthesis of complex nitrogen-containing heterocycles, including bicyclic morphans, quinuclidines, and highly substituted chiral piperidines[1][2]. These downstream intermediates serve as the architectural foundation for a vast array of therapeutics, ranging from muscarinic agonists (e.g., cevimeline) to targeted neurological agents and complex indole alkaloids[2][3].

As a Senior Application Scientist, I have structured this guide to move beyond basic reaction steps, focusing heavily on the mechanistic causality and thermodynamic controls required to successfully manipulate these diesters into high-purity pharmaceutical intermediates.

Strategic Utility and Mechanistic Causality

The transformation of piperidine diesters into advanced intermediates relies on two primary strategic pathways, each governed by strict electronic and steric controls:

  • Intramolecular Dieckmann Condensation: Linear or monocyclic piperidine diesters (e.g., 1-carbethoxymethyl-4-carbethoxypiperidine) undergo base-catalyzed intramolecular cyclization to form rigid bicyclic β-keto esters[2][4].

    • Causality of Reagent Selection: The use of a sterically hindered, strong base such as potassium tert-butoxide (KOtBu) is critical. A bulky base ensures quantitative deprotonation of the α-carbon while virtually eliminating unwanted intermolecular Claisen condensations or direct nucleophilic attack on the ester carbonyl by the base itself[4][5].

  • Desymmetrization of meso-Diesters: Symmetrical compounds like dimethyl 1-benzyl-cis-piperidine-3,5-dicarboxylate serve as highly efficient meso precursors. Enzymatic hydrolysis or chemical chiral resolution yields enantiomerically pure half-esters, which are essential σ-symmetry intermediates for diastereoselective alkaloid synthesis[3][6].

Intermediates A Piperidine Diester Precursors B Meso-3,5-Dicarboxylates A->B Hydrogenation / Esterification C N-Alkylated Diesters A->C N-Alkylation D Chiral Piperidine Synthons B->D Enzymatic Desymmetrization E Bicyclic Ketones (Quinuclidinones) C->E Dieckmann Condensation F Alkaloid Therapeutics D->F Downstream Elaboration G Neurological Agents E->G Functionalization

Divergent synthetic pathways from piperidine diesters to pharmaceutical therapeutics.

Experimental Protocols

Protocol A: Expeditious Synthesis of Dimethyl 1-Benzyl-cis-piperidine-3,5-dicarboxylate

This protocol details the preparation of a meso piperidine diester, specifically designed to bypass the low yields and complex chromatographic resolutions associated with traditional platinum-catalyzed hydrogenation methods[3].

Step 1: Condensation to form the Pyridine Precursor

  • React the chosen primary amine with pyridine-2-carbaldehyde and dimethyl oxoglutarate via a double Mannich condensation to establish the core highly substituted ring[7].

Step 2: Reduction and Benzylation

  • Dissolve the crude pyridine-3,5-dicarboxylate intermediate (0.25 mol) in dry dioxane.

  • Add 2.0 equivalents of benzylamine, 0.88 equivalents of 37% aqueous HCl, and 2.5 equivalents of formaldehyde (37% in water)[3].

  • Stir the mixture at 80°C for 24 hours. Causality: The application of sustained thermal energy under slightly acidic conditions drives the thermodynamic equilibration toward the more stable cis-isomer, establishing the necessary meso stereochemistry.

Step 3: Self-Validating Isolation and Purification

  • Cool the reaction mixture to room temperature and carefully neutralize with 10% H₂SO₄ until the pH reaches ~7[3]. Validation: The sudden shift to neutral pH triggers the precipitation of the product, visually confirming the success of the condensation.

  • Concentrate the solvent under reduced pressure.

  • Filter the resulting precipitate, wash thoroughly with distilled H₂O to remove water-soluble impurities, and recrystallize from methanol (MeOH) to yield the pure cis-diester as a white solid[3].

Protocol B: Synthesis of 3-Quinuclidinone Hydrochloride via Dieckmann Condensation

This procedure constructs the rigid bicyclo[2.2.2]octane framework from a piperidine diester, a critical precursor for neurological agents[2][4].

Step 1: Preparation of the Diester Intermediate

  • Combine ethyl piperidine-4-carboxylate with methyl chloroacetate in the presence of anhydrous sodium carbonate (Na₂CO₃) in a polar aprotic solvent.

  • Stir at 60°C for 12 hours to achieve complete N-alkylation, yielding ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate[2].

Step 2: Intramolecular Dieckmann Condensation

  • In a rigorously dried flask under an inert N₂ atmosphere, dissolve the diester in anhydrous tetrahydrofuran (THF).

  • Slowly add 1.2 equivalents of potassium tert-butoxide (KOtBu) at 0°C. Causality: Maintaining a low temperature during the initial addition controls the exothermic enolization, preventing thermal degradation of the intermediate carbanion.

  • Warm to room temperature and stir for 4 hours. The basic conditions drive the carbanion attack on the pendant ester, forming the cyclic β-keto ester[4][5].

Step 3: Hydrolysis and Decarboxylation

  • Quench the reaction with 6M HCl and reflux for 8 hours. Causality: The strongly acidic, high-temperature environment is strictly required to hydrolyze the remaining ester to a β-keto acid, which rapidly undergoes thermal decarboxylation to yield the target ketone[2].

  • Evaporate the solvent to yield crude 3-quinuclidinone hydrochloride. Recrystallize from an ethanol/ether mixture for final purification.

Dieckmann N1 Ethyl piperidine-4-carboxylate + Methyl chloroacetate N2 N-Alkylated Piperidine Diester N1->N2 Na2CO3, 60°C N3 Enolate Formation (KOtBu, THF, 0°C) N2->N3 Base Addition N4 β-Keto Ester Intermediate N3->N4 Intramolecular Cyclization N5 3-Quinuclidinone HCl N4->N5 6M HCl, Reflux

Step-by-step workflow for the synthesis of 3-quinuclidinone via Dieckmann condensation.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized thermodynamic and stoichiometric parameters for the key transformations discussed, ensuring high-fidelity reproducibility across scales.

Reaction StepStarting MaterialReagents & CatalystTemp / TimeYield (%)Key Mechanistic Output
N-Alkylation Ethyl piperidine-4-carboxylateMethyl chloroacetate, Na₂CO₃60°C / 12h90 - 95%Formation of the requisite diester precursor[2].
Dieckmann Cyclization Piperidine DiesterKOtBu (1.2 eq), Anhydrous THF0°C to RT / 4h60 - 75%Formation of the bicyclic β-keto ester[5].
Decarboxylation β-Keto Ester6M HCl (Excess)100°C / 8h> 85%Cleavage of ester and loss of CO₂ to yield ketone[2].
Meso-Diester Synthesis Pyridine-3,5-dicarboxylateBenzylamine, Formaldehyde, HCl80°C / 24h88%Diastereoselective formation of cis-isomer[3].

References

  • Danieli, B., Lesma, G., Passarella, D., & Silvani, A. (1997). "An Expeditious Synthesis of Dimethyl 1-Benzyl-cis-Piperidine-3,5-Dicarboxylate." Synthetic Communications, 27(1), 69–77.[Link]

  • Huang, J., et al. (2021). "Total synthesis N–H (+)-tetrahydro deoxycytisine and application in Pd-catalyzed hydroarylation of ketimine." ChemRxiv.[Link]

  • Merz, K., & Haller, R. (2009). "Piperidone derivatives and medical uses thereof.

Sources

Application

Application Note: Chemoselective Grignard Addition to 4-Ethyl 1-Methyl Piperidine-1,4-Dicarboxylate

Abstract This application note provides a comprehensive, self-validating protocol for the chemoselective Grignard addition to 4-ethyl 1-methyl piperidine-1,4-dicarboxylate (CAS: 439944-43-1)[1]. By exploiting the differe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This application note provides a comprehensive, self-validating protocol for the chemoselective Grignard addition to 4-ethyl 1-methyl piperidine-1,4-dicarboxylate (CAS: 439944-43-1)[1]. By exploiting the differential electrophilicity between the C4-ester and the N1-carbamate, researchers can efficiently synthesize highly substituted tertiary alcohols—critical intermediates in the development of neuroactive pharmaceuticals and endocannabinoid hydrolase inhibitors[2].

Mechanistic Rationale & Causality

As a Senior Application Scientist, I emphasize that successful synthetic protocols are built on a deep understanding of molecular reactivity. The substrate, 4-ethyl 1-methyl piperidine-1,4-dicarboxylate, presents two distinct carbonyl centers:

  • The C4-Ethyl Ester: This carbonyl carbon is highly electrophilic and highly susceptible to nucleophilic attack.

  • The N1-Methyl Carbamate: The nitrogen lone pair heavily donates electron density into the carbamate carbonyl via resonance. This significantly reduces the electrophilicity of the carbamate carbon, rendering it inert to Grignard reagents under controlled conditions.

When exposed to a Grignard reagent (e.g., Phenylmagnesium bromide), the strong nucleophile selectively attacks the C4-ester[3]. The initial addition forms a transient ketone intermediate. Because ketones are more electrophilic than esters, a second equivalent of the Grignard reagent rapidly attacks the intermediate to form a tertiary alkoxide.

Chemoselectivity Substrate 4-ethyl 1-methyl piperidine-1,4-dicarboxylate Grignard RMgX (2.2 eq) THF, 0 °C Substrate->Grignard Ester C4-Ethyl Ester (Highly Electrophilic) Grignard->Ester Fast Addition (2 equivalents) Carbamate N1-Methyl Carbamate (Resonance Stabilized) Grignard->Carbamate No Reaction (Chemoselective) Product Tertiary Alcohol (Target Product) Ester->Product Intact Intact Carbamate (Conserved) Carbamate->Intact

Figure 1: Chemoselective logic of Grignard addition to the unsymmetrical diester.

Experimental Design Parameters

Every variable in this protocol is optimized to ensure a self-validating system:

  • Solvent Selection (Anhydrous THF): Grignard reagents exist in a Schlenk equilibrium. Tetrahydrofuran (THF) acts as a Lewis base, coordinating to the magnesium center via its oxygen lone pairs. This stabilizes the reagent and ensures complete solubility of the resulting magnesium alkoxide complex[3].

  • Stoichiometry (2.2 Equivalents): Exactly 2.0 equivalents are consumed to form the tertiary alcohol. The 0.2 equivalent excess is a calculated buffer to neutralize adventitious moisture and drive the transient ketone intermediate to complete conversion.

  • Temperature Profile (0 °C to RT): The initial carbon-carbon bond formation is highly exothermic. Starting at 0 °C prevents thermal runaway and suppresses off-target enolization or trace attack on the carbamate.

Step-by-Step Protocol

Safety Note: Related piperidine carboxylates are known to cause skin and serious eye irritation[4]. Ensure all work is conducted in a fume hood with appropriate personal protective equipment (PPE).

Protocol Prep 1. System Preparation Flame-dried flask, N2 atm Dissolve 2. Substrate Dissolution 0.2 M in Anhydrous THF Prep->Dissolve Cool 3. Temperature Control Equilibrate to 0 °C Dissolve->Cool Add 4. Grignard Addition Dropwise PhMgBr (2.2 eq) Cool->Add React 5. Propagation Warm to RT, Stir 2-4 h Add->React Quench 6. Quenching Slow sat. NH4Cl addition React->Quench Extract 7. Extraction EtOAc extraction, Brine wash Quench->Extract Purify 8. Purification Flash Chromatography Extract->Purify

Figure 2: Step-by-step experimental workflow for the Grignard addition protocol.

Procedure:

  • System Preparation: Purge a flame-dried round-bottom flask with inert gas (N2 or Argon). Moisture will rapidly protonate and destroy the Grignard reagent[3].

  • Substrate Dissolution: Dissolve 4-ethyl 1-methyl piperidine-1,4-dicarboxylate (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Grignard Addition: Using a syringe pump or pressure-equalizing dropping funnel, add Phenylmagnesium bromide (PhMgBr, 3.0 M in THF, 2.2 eq) dropwise over 30 minutes. Maintain vigorous magnetic stirring.

  • Propagation: Remove the ice bath. Allow the reaction mixture to naturally warm to room temperature (20–25 °C) and stir for 2 to 4 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc).

  • Quenching: Cool the mixture back to 0 °C. Carefully quench the reaction by the dropwise addition of saturated aqueous NH4Cl. Caution: This step is exothermic and will evolve gas if unreacted Grignard reagent is present.

  • Extraction: Dilute the quenched mixture with Ethyl Acetate (EtOAc). Separate the organic layer and extract the aqueous layer twice more with EtOAc.

  • Washing & Drying: Combine the organic layers, wash with brine to remove residual salts, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography using a Hexanes/EtOAc gradient to yield the pure tertiary alcohol product.

Data Presentation & Expected Results

To ensure a self-validating workflow, compare your experimental parameters against the optimized conditions outlined below. Deviations from these parameters directly impact the chemoselectivity and yield.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Causality / Scientific Rationale
Equivalents 2.0 eq2.2 eq A strict 2.0 eq often leads to incomplete conversion due to trace moisture. The 0.2 eq excess guarantees the transient ketone is fully consumed.
Temperature Room Temp (Addition)0 °C → RT Adding at RT causes thermal runaway, promoting off-target nucleophilic attack on the N1-carbamate.
Solvent Diethyl EtherAnhydrous THF THF provides superior solubility for the resulting magnesium alkoxide complex, preventing premature precipitation.
Quench Aqueous HClSat. NH4Cl Strong acids (HCl) catalyze the dehydration of the newly formed tertiary alcohol into an alkene. Mildly acidic NH4Cl safely neutralizes the alkoxide without dehydration.

Troubleshooting & Self-Validation

  • Incomplete Conversion: This is almost exclusively caused by a degraded Grignard reagent. Validation Step: Titrate the Grignard reagent (e.g., using iodine or salicylaldehyde phenylhydrazone) immediately prior to use to confirm its true molarity.

  • Formation of Dehydrated Alkene: If LC-MS indicates a mass corresponding to[M - H2O]+, your quenching or workup conditions were too acidic. Ensure strict adherence to the saturated NH4Cl quench and avoid any strong mineral acids.

  • Poor Mass Balance: The resulting di-substituted carbinol piperidine can be highly polar. If yields are low, verify that the aqueous layer is thoroughly extracted.

References

  • AChemBlock. "4-ethyl 1-methyl piperidine-1,4-dicarboxylate 95% | CAS: 439944-43-1". achemblock.com. 1

  • Wikipedia. "Grignard reagent". wikipedia.org. 3

  • Blankman, J. L., et al. "Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases". nih.gov (PMC). 2

  • PubChem. "1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate". nih.gov. 4

Sources

Method

Application Note: Regioselective Lithiation and Alkylation of Piperidine-1,4-Dicarboxylate Scaffolds

Strategic Overview & Chemical Causality The piperidine ring is a ubiquitous structural motif in modern drug discovery, frequently appearing in biologically active natural products and highly targeted pharmaceuticals [5]....

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Causality

The piperidine ring is a ubiquitous structural motif in modern drug discovery, frequently appearing in biologically active natural products and highly targeted pharmaceuticals [5]. Among the most versatile building blocks for synthesizing complex, substituted piperidines is the piperidine-1,4-dicarboxylate scaffold (e.g., 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate).

Functionalizing this scaffold requires precise regiocontrol. Depending on the desired substitution pattern, chemists can exploit two distinct mechanistic pathways:

  • C4-Alkylation via Enolate Chemistry: Exploiting the acidity of the proton α to the C4 ester.

  • C2-Lithiation via Directed ortho-Lithiation (DoM): Exploiting the directing capability of the N-Boc protecting group to activate the unactivated sp³ C-H bond at the C2 position.

This application note provides field-proven, self-validating protocols for both pathways, detailing the mechanistic causality behind reagent selection to ensure high yields and reproducibility.

Pathway 1: C4-Alkylation via Enolate Chemistry

Mechanistic Causality

The C4 proton adjacent to the ethyl ester is moderately acidic (pKa ~24–25). To functionalize this position, Lithium diisopropylamide (LDA) is the base of choice[1]. As a strong, sterically hindered, non-nucleophilic base, LDA quantitatively deprotonates the C4 position without undergoing nucleophilic acyl substitution at the ester or the N-Boc carbamate. The reaction must be conducted at cryogenic temperatures (–78 °C) to suppress unwanted side reactions such as Claisen condensations or premature Boc-deprotection.

C4_Alkylation Start 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate LDA Addition of LDA (-78 °C, THF) Start->LDA Enolate Lithium Enolate Intermediate LDA->Enolate Deprotonation Electrophile Addition of Alkyl Halide (e.g., R-Br, R-I) Enolate->Electrophile Product C4-Alkylated Piperidine Scaffold Electrophile->Product Nucleophilic Attack

Workflow for the C4-alkylation of piperidine-1,4-dicarboxylate via lithium enolate generation.
Self-Validating Protocol: C4-Alkylation

Reagents: 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (1.0 eq), LDA (2.0 M in THF/heptane, 1.2 eq), Alkyl Halide (1.5 eq), Anhydrous THF (0.2 M).

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under vacuum and backfill with Argon. Add anhydrous THF and 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. Cool the solution to –78 °C using a dry ice/acetone bath.

  • Enolate Generation: Add LDA dropwise over 15 minutes via syringe pump. Causality: Slow addition prevents localized heating and suppresses dimerization. Stir at –78 °C for 45 minutes.

  • In-Process Control (IPC) - Self-Validation Step: Withdraw a 0.1 mL aliquot and quench it into 0.5 mL of MeOD (Methanol-d4). Analyze via LC-MS.

    • Validation: A successful enolate formation will show a mass shift of +1 Da (M+1) corresponding to >95% deuterium incorporation at C4. If the +1 Da shift is absent, the LDA has degraded; abort the reaction before wasting expensive electrophiles.

  • Electrophilic Trapping: Add the alkyl halide (e.g., benzyl bromide) dropwise. Maintain the temperature at –78 °C for 1 hour, then allow the reaction to slowly warm to room temperature overnight.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Pathway 2: C2-Lithiation via N-Boc Directed ortho-Lithiation

Mechanistic Causality

Functionalizing the C2 position requires breaking an unactivated sp³ C-H bond (pKa > 35). LDA is insufficiently basic for this task. Instead, the seminal methodology developed by Beak utilizes sec-butyllithium (s-BuLi) in the presence of a diamine [2].

The N-Boc group acts as a Directing Metalation Group (DMG). The carbonyl oxygen of the Boc group coordinates the lithium cation, pre-organizing the complex and directing the basic carbanion to the adjacent equatorial C2 proton. TMEDA (Tetramethylethylenediamine) is strictly required to break down the unreactive hexameric aggregates of s-BuLi into highly kinetically active monomers/dimers. When asymmetric induction is required, TMEDA can be replaced with chiral diamines like (–)-sparteine [4].

C2_Lithiation BocPip N-Boc Piperidine Scaffold Complex s-BuLi / Diamine Complex (TMEDA or Sparteine) BocPip->Complex PreLith Pre-lithiation Complex (Coordination to Boc carbonyl) Complex->PreLith Coordination Dipole alpha-Lithiated Species (C2-Li) PreLith->Dipole Deprotonation (-78 °C) Trap Electrophilic Trapping (e.g., MeI, TMSCl) Dipole->Trap Final C2-Functionalized Piperidine Trap->Final Stereoretentive Substitution

Mechanistic pathway for N-Boc directed alpha-lithiation and subsequent electrophilic trapping.
Self-Validating Protocol: C2-Lithiation and Trapping

Reagents: 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (1.0 eq), TMEDA (1.3 eq), s-BuLi (1.4 M in cyclohexane, 1.3 eq), Electrophile (1.5 eq), Anhydrous Et₂O (0.1 M).

Step-by-Step Methodology:

  • System Preparation: In a flame-dried flask under Argon, dissolve the piperidine scaffold and TMEDA in anhydrous Et₂O. Cool to –78 °C. Causality: Et₂O is preferred over THF for s-BuLi reactions to prevent solvent metalation and degradation at extended reaction times.

  • Directed Lithiation: Add s-BuLi dropwise over 20 minutes. Stir at –78 °C for 2 hours to ensure complete deprotonation.

  • In-Process Control (IPC) - Spectroscopic/Chemical Validation:

    • Advanced Validation: If available, use in situ ReactIR spectroscopy to monitor the disappearance of the Boc carbonyl stretch (~1690 cm⁻¹) and the appearance of the coordinated lithiated intermediate stretch (~1640 cm⁻¹) [3].

    • Chemical Validation: Withdraw a 0.1 mL aliquot, quench with MeOD, and confirm deuterium incorporation at C2 via ¹H-NMR (disappearance of the equatorial C2 proton signal).

  • Electrophilic Trapping: Add the electrophile (e.g., Methyl iodide or TMS-Cl) neat, dropwise. Causality: The trapping occurs with retention of configuration at the lithiated carbon. Stir for 2 hours at –78 °C.

  • Quench & Workup: Quench with MeOH (1 mL) at –78 °C, then add water. Warm to room temperature, extract with Et₂O (3x), wash with brine, dry over Na₂SO₄, and concentrate.

Quantitative Data Summary

The following table summarizes expected yields and regioselectivity across both functionalization pathways using standard electrophiles.

Functionalization PathwayReagents / Base SystemElectrophileRegioselectivityTypical Yield (%)Notes / Stereochemistry
C4-Alkylation LDA, THF, –78 °CBenzyl bromideC4 ( α to ester)75–85%Forms quaternary center at C4.
C4-Alkylation LDA, THF, –78 °CMethyl iodideC4 ( α to ester)80–90%Highly efficient, rapid conversion.
C2-Lithiation s-BuLi, TMEDA, –78 °CMethyl iodideC2 ( α to N-Boc)65–75%Yields a racemic mixture at C2.
C2-Lithiation s-BuLi, (–)-SparteineTMS-ClC2 ( α to N-Boc)60–70%High enantioselectivity (er > 90:10).

References

  • US20090264450A1 - Limk2 inhibitors, compositions comprising them, and methods of their use Google P
  • Stereocontrolled Synthesis of Vicinally Functionalized Piperidines by Nucleophilic β-Addition of Alkyllithiums to α-Aryl Substituted Piperidine Enecarbamates PubMed Central (NIH)[Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate White Rose eTheses Online [Link]

  • A new approach to beta-amino acids via enantiospecific ring-walking Springer Nature[Link]

  • Synthesis of Arginase Inhibitors: An Overview PubMed Central (NIH)[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting low selectivity in piperidine ester hydrolysis

Welcome to the Technical Support Center for Piperidine Ester Hydrolysis. As a Senior Application Scientist, I frequently encounter researchers struggling with poor selectivity—whether it is the loss of stereochemical int...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine Ester Hydrolysis. As a Senior Application Scientist, I frequently encounter researchers struggling with poor selectivity—whether it is the loss of stereochemical integrity (epimerization), unintended cleavage of protecting groups (chemoselectivity), or sluggish reaction kinetics.

Piperidine carboxylates, particularly those with N-protecting groups (like Boc, Fmoc, or Cbz) and stereocenters at the α -position (C2 or C3), are notoriously sensitive substrates. The electron-withdrawing nature of the N-protecting group increases the acidity of the α -proton, making standard base-catalyzed saponification a primary culprit for epimerization and degradation.

This guide abandons the rigid "one-size-fits-all" protocol. Instead, it provides a causality-driven diagnostic framework, field-proven troubleshooting FAQs, and self-validating methodologies to ensure high selectivity in your workflows.

Diagnostic Workflow for Reagent Selection

Before troubleshooting, you must align your hydrolysis reagent with the specific vulnerabilities of your piperidine substrate.

G Start Piperidine Ester Hydrolysis Q1 Is the alpha-position chiral (C2 or C3)? Start->Q1 Q2 Are base-sensitive groups present (e.g., Fmoc)? Q1->Q2 Yes Q3 Are acid-sensitive groups present (e.g., Boc)? Q1->Q3 No Sol1 Use Me3SnOH (Mild, stereoretentive) Q2->Sol1 Yes (Needs chemoselectivity) Sol2 Use Pig Liver Esterase (pH 7.0, enantioselective) Q2->Sol2 No, but needs kinetic resolution Sol3 Use KOSiMe3 (Anhydrous, mild base) Q3->Sol3 Yes (Boc present) Sol4 Use LiOH / THF / H2O (Standard Saponification) Q3->Sol4 No (Robust substrate)

Decision matrix for selecting piperidine ester hydrolysis conditions.

Troubleshooting Guides & FAQs

Q: Why does my N-Boc-piperidine-2-carboxylate epimerize during standard LiOH hydrolysis? A: The α -proton at the C2 position is highly acidic. This acidity is synergistically enhanced by the adjacent ester carbonyl and the inductive electron-withdrawing effect of the N-Boc group. Under standard aqueous basic conditions (LiOH/NaOH), the hydroxide ion acts as a base before it acts as a nucleophile, deprotonating the C2 carbon to form a planar enolate intermediate. Upon reprotonation, the stereocenter is scrambled. Solution: Switch to Trimethyltin hydroxide ( Me3​SnOH ). The Lewis acidic tin atom coordinates directly to the ester carbonyl, delivering the hydroxide intramolecularly without generating a high concentration of free basic ions in solution, thereby preserving the stereocenter [1].

Q: I am losing my Fmoc protecting group during ester hydrolysis. How can I achieve chemoselectivity? A: The Fmoc group is highly susceptible to cleavage via an E1cb mechanism under basic conditions. Even mild bases can trigger the abstraction of the acidic fluorenyl proton. Solution: Me3​SnOH is exceptionally chemoselective and will hydrolyze methyl or ethyl esters without triggering Fmoc deprotection [1]. Alternatively, Enzymatic hydrolysis using Pig Liver Esterase (PLE) at a strictly controlled pH of 7.0 completely circumvents base-catalyzed side reactions [2].

Q: My substrate has poor solubility in aqueous media, and heating causes N-Boc degradation. What are my options? A: Heating N-Boc compounds in the presence of water and base can lead to premature carbamate hydrolysis. Solution: Use Potassium trimethylsilanolate ( KOSiMe3​ ) in anhydrous THF or ether. KOSiMe3​ is a highly nucleophilic, anhydrous hydroxide equivalent that operates efficiently at room temperature, preventing the thermal degradation of the Boc group [3].

Mechanistic Causality: Epimerization vs. Stereoretention

Understanding the mechanistic pathway is critical for preventing low selectivity. The diagram below illustrates why standard bases fail and why specialized reagents succeed.

Mech Base Standard Saponification (NaOH / KOH) Enolate Enolate Intermediate (Planar, Loss of Chirality) Base->Enolate Deprotonates alpha-proton Epimer Epimerized Product (Low Selectivity) Enolate->Epimer Reprotonation (Racemic) Mild Me3SnOH Reagent Coord Direct Carbonyl Attack (Tin Coordination) Mild->Coord Lewis acid activation + Mild nucleophile Retain Stereoretentive Product (High Selectivity) Coord->Retain Concerted cleavage (No enolization)

Mechanistic pathways of basic enolization versus concerted tin-mediated cleavage.

Quantitative Reagent Comparison

Use this data table to benchmark your expected outcomes based on the reagent selected.

Hydrolysis ReagentOperating pHEpimerization Risk at C2/C3Chemoselectivity (Boc / Fmoc)Typical YieldEnantiomeric Excess (ee)
LiOH / THF / H2​O 12–14HighGood / Poor70–90%< 50% (Significant loss)
Me3​SnOH NeutralVery LowExcellent / Excellent80–95%> 95% (Retained)
KOSiMe3​ 10–11ModerateGood / Poor75–90%Variable
Pig Liver Esterase (PLE) 7.0NoneExcellent / Excellent40–50%*Up to 97%

*Note: Enzymatic kinetic resolution inherently caps at 50% yield for the desired enantiomer from a racemic mixture.

Standard Operating Protocols (SOPs)

Protocol A: Chemoselective & Stereoretentive Hydrolysis using Me3​SnOH

This is a self-validating protocol. If the Fmoc/Boc group is lost, verify the structural integrity of your starting material or check for moisture-induced reagent degradation.

  • Preparation: In a dry, round-bottom flask, dissolve the piperidine ester (1.0 equiv, e.g., 0.5 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.1 M.

  • Reagent Addition: Add Trimethyltin hydroxide ( Me3​SnOH ) (3.0 to 5.0 equiv) in one portion. Caution: Organotin compounds are toxic; handle strictly inside a fume hood.

  • Reaction: Heat the mixture to 60–80 °C under a nitrogen atmosphere. Monitor via TLC or LC-MS. Typical reaction times range from 2 to 6 hours [1].

  • Quench & Workup: Once complete, concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and 5% aqueous KHSO4​ (to protonate the carboxylate and remove tin residues).

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the pure piperidine carboxylic acid without epimerization.

Protocol B: Enantioselective Enzymatic Hydrolysis using Pig Liver Esterase (PLE)

Ideal for resolving racemic piperidine esters while avoiding high pH conditions [2].

  • Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer solution and adjust the pH to exactly 7.0.

  • Substrate Addition: Suspend the racemic piperidine ester (1.0 equiv) in the buffer (approx. 10 mL per mmol of substrate). If the substrate is highly lipophilic, add up to 10% v/v of a co-solvent like DMSO or acetone.

  • Enzyme Addition: Add Pig Liver Esterase (EC 3.1.1.1) (typically 100–300 units per mmol of substrate).

  • Autotitration: Stir the mixture at 20–25 °C. As hydrolysis proceeds and acid is generated, maintain the pH at 7.0 by dropwise addition of 0.1 M NaOH using an automated titrator.

  • Termination: Stop the reaction when exactly 0.5 equivalents of NaOH have been consumed (indicating 50% conversion).

  • Workup: Extract the unreacted ester enantiomer with diethyl ether. Acidify the aqueous layer to pH 2.0 with 1 M HCl, and extract the product piperidine carboxylic acid enantiomer with EtOAc.

References

  • Nicolaou, K. C., Estrada, A. A., Zak, M., Lee, S. H., & Safina, B. S. (2005). A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide. Angewandte Chemie International Edition.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhTpPlQfvEseVp6q1rV7m3M2H-r4z4vawmFvYMDfED4B1-C8EKzn78-ToTnN3XHzwgGEpyo52WwgWODyRBi8lJl7z0iDRwC0i-GWIrgoGyfejoKTBnoMWtbDAkZgeFs07rjR2ybzTYmqtIT-j078mVLA00hLITp7NlmeHe0K8lpPaqNAfinScYUQ8jv61iJB8EXwWjVa5sERpZ50ItQA9OjbgfRcNt_wEp49kFC-XgDHOIK-xco9pydaOSttE16w5VlPKTvSl5XSlCeuE=]
  • Toone, E. J., & Jones, J. B. (1987). Enzymes in organic synthesis. 40. Evaluation of the enantioselectivity of the pig liver esterase catalyzed hydrolyses of racemic piperidine carboxylic acid esters. Canadian Journal of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxJ8i-9MkMRPktRW1iqjkqcXLo9UIqgMMHd37jUH2g4XJx_zQKTzPvm0fao9bo_zCrdiJqbqnQxbJ6632-1WGRzUIamK4i3hVsyZOByOhX6MQ7FcJ2sfx_PrtJgn7ZoFA-t7ybdZZF7zp5ZgM=]
  • Phelan, V. V., et al. (2007). Activation of a cephalosporin prodrug by a beta-lactamase. Ostermeier Lab / Johns Hopkins University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLW5Iie__rTbWVGCBwaouvWppqMJ8p-QC5tYIsJDaysffRIU0slwVPGtxB6qW3huPkxqByEcuSKo6Rgal5TEP28aepQ2aTerjCmi3_2e9fyCYRZhyjSn-6XhgZltEypbTI1pr5qtoE_-PasakkV2c=]
Optimization

Technical Support Center: Scale-Up of 4-Ethyl 1-Methyl Piperidine-1,4-Dicarboxylate

Welcome to the Technical Support Center for the scale-up synthesis of 4-ethyl 1-methyl piperidine-1,4-dicarboxylate (CAS: 439944-43-1)[1]. The transition of this carbamoylation reaction—from the bench-scale functionaliza...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 4-ethyl 1-methyl piperidine-1,4-dicarboxylate (CAS: 439944-43-1)[1]. The transition of this carbamoylation reaction—from the bench-scale functionalization of ethyl isonipecotate to multi-kilogram production—introduces critical mass-transfer and thermodynamic challenges.

As a Senior Application Scientist, I have structured this guide to provide self-validating protocols, mechanistic troubleshooting, and empirical data to ensure process safety and high-yield isolation.

Troubleshooting & FAQs

Q1: During the addition of methyl chloroformate, the reactor temperature spikes and the yield drops significantly. What is the mechanistic cause? A1: The carbamoylation of secondary amines with chloroformates is highly exothermic[2]. At scale, the heat transfer area-to-volume ratio decreases drastically compared to bench-scale flasks. If the dosing rate exceeds the jacket cooling capacity, the internal temperature spikes. Elevated temperatures (>15 °C) accelerate the hydrolysis of methyl chloroformate into methanol, CO₂, and HCl, consuming the reagent before it can react with the amine. Furthermore, thermal degradation of intermediates can occur during uncontrolled exotherms[3]. Resolution: Implement a controlled, subsurface dosing strategy coupled with active jacket cooling (set to -5 °C) to maintain the internal temperature strictly below 10 °C.

Q2: At the 5 kg scale using triethylamine (TEA) in dichloromethane (DCM), the reaction mixture becomes an unstirrable slurry, breaking the agitator shaft. How do we prevent this? A2: The reaction generates one equivalent of HCl, which reacts with TEA to form triethylamine hydrochloride (TEA·HCl). In non-polar or weakly polar solvents, TEA·HCl is highly insoluble and precipitates as a thick, voluminous solid. At large scales, this creates an unstirrable paste that causes localized hot spots and prevents the reagent from reaching the unreacted amine. Resolution: Transition from a monophasic organic system to a biphasic Schotten-Baumann system (e.g., Toluene and aqueous K₂CO₃). The aqueous phase continuously dissolves the generated salts, maintaining a homogeneous, easily stirrable organic phase. Alternatively, continuous flow chemistry can be employed to mitigate scalability and mixing limitations[3].

Q3: In-Process Control (IPC) by HPLC shows 15% unreacted ethyl isonipecotate, but no methyl chloroformate remains. Should we just add more reagent? A3: Yes, but you must first address the root cause: reagent hydrolysis. In biphasic systems, water competes with the amine for the chloroformate. If the pH of the aqueous phase drops below 8, the amine becomes protonated (inactive), while hydrolysis continues. Resolution: Check the aqueous phase pH. If pH < 8, add additional K₂CO₃ to restore the pH to 8.5–9.5, then dose an additional 0.2 equivalents of methyl chloroformate. This self-validating check ensures the amine is nucleophilic before wasting additional reagent on related piperidine-1,4-dicarboxylate derivatives[4].

Quantitative Process Parameters

The following table summarizes the empirical data for various solvent and base systems evaluated during the scale-up of piperidine-1,4-dicarboxylate derivatives.

System TypeSolventBaseStirring ProfileExotherm ControlTypical Yield
Monophasic DCMTEAPoor (Thick TEA·HCl slurry)High risk (Localized hot spots)60–70%
Monophasic TolueneDIPEAPoor (DIPEA·HCl precipitation)High risk65–75%
Biphasic TolueneAq. K₂CO₃Excellent (Salts remain dissolved)Manageable (High heat capacity)>85%
Continuous Flow THFTEAExcellent (High mixing efficiency)Superior (High surface area)>90%

Validated Scale-Up Protocol (1 kg Scale)

Objective: Synthesize 4-ethyl 1-methyl piperidine-1,4-dicarboxylate via the biphasic carbamoylation of ethyl piperidine-4-carboxylate.

Step 1: Reactor Charging & Biphasic Setup

  • Action: Charge a 10 L jacketed reactor with ethyl piperidine-4-carboxylate (1.0 kg, 6.36 mol) and Toluene (4.0 L). Begin agitation at 150 RPM. Charge a pre-dissolved solution of K₂CO₃ (1.05 kg, 7.6 mol) in Deionized Water (3.0 L).

  • Causality: Toluene acts as the organic carrier, while the aqueous K₂CO₃ serves as the acid scavenger. The biphasic system prevents salt precipitation, ensuring uniform heat distribution and preventing agitator strain.

  • Self-Validation: Stop agitation for 2 minutes. Two distinct, clear phases should separate within 60 seconds. If an emulsion forms, the ionic strength is too low; validate by adding 100 g NaCl.

Step 2: Temperature Equilibration

  • Action: Circulate coolant (-5 °C) through the reactor jacket until the internal reaction mass reaches 0–5 °C.

  • Causality: Pre-cooling is mandatory to establish a thermal buffer against the imminent exothermic addition of methyl chloroformate[2].

Step 3: Controlled Reagent Dosing

  • Action: Dose methyl chloroformate (0.66 kg, 7.0 mol, 1.1 eq) via a subsurface dip-tube over 2.5 hours. Maintain internal temperature <10 °C.

  • Causality: Subsurface dosing prevents the volatile reagent from being swept into the exhaust manifold. The slow addition rate matches the heat evolution to the cooling capacity, suppressing reagent hydrolysis.

  • Self-Validation (IPC): Monitor temperature continuously. If T > 10 °C, the dosing valve must automatically interlock (close) until the temperature drops back to 5 °C.

Step 4: Reaction Completion & IPC

  • Action: After dosing, stir for 1 hour at 10 °C. Sample the organic phase for HPLC analysis.

  • Causality: Allows time for the final traces of reagent to react.

  • Self-Validation: The protocol is validated to proceed to workup only when HPLC shows <1.0% residual ethyl piperidine-4-carboxylate (AUC). If >1.0%, verify aqueous pH > 8 and add 0.1 eq methyl chloroformate.

Step 5: Workup & Isolation

  • Action: Stop agitation, allow phase separation, and drain the lower aqueous layer. Wash the organic layer with 1 M HCl (1.0 L) followed by Brine (1.0 L). Concentrate the toluene under reduced pressure, then isolate the product via short-path vacuum distillation (b.p. ~120-130 °C at 1 mbar).

  • Causality: The HCl wash removes any unreacted amine starting material. Vacuum distillation is required because the high boiling point of the diester leads to thermal degradation at atmospheric pressure[5].

Process Flow & Decision Diagrams

Workflow A Ethyl Isonipecotate (Secondary Amine) B Biphasic Setup Toluene / Aq. K2CO3 A->B Dissolve C Methyl Chloroformate Dosing (T < 10°C) B->C Exotherm Control D Phase Separation & Organic Wash C->D IPC: Amine < 1% E Vacuum Distillation (Product Isolation) D->E Remove Solvent

Figure 1: Workflow and IPC logic for the biphasic carbamoylation scale-up.

Troubleshooting Issue Issue: Low Yield or Stirring Failure Check1 Is there a thick white precipitate? Issue->Check1 Yes1 Amine·HCl Salt Accumulation Check1->Yes1 Yes No1 Check IPC for Unreacted Amine Check1->No1 No Fix1 Switch to Biphasic System or Flow Chemistry Yes1->Fix1 Resolution Fix2 Check for Chloroformate Hydrolysis (pH < 8) No1->Fix2 Resolution

Figure 2: Decision tree for resolving common scale-up failures.

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 4-ethyl 1-methyl piperidine-1,4-dicarboxylate

An In-Depth Guide to the ¹H NMR Interpretation of 4-ethyl 1-methyl piperidine-1,4-dicarboxylate and a Comparison with Structural Alternatives Introduction In the landscape of drug discovery and development, the precise s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the ¹H NMR Interpretation of 4-ethyl 1-methyl piperidine-1,4-dicarboxylate and a Comparison with Structural Alternatives

Introduction

In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of progress. Among the vast array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful and widely used method for elucidating the structure of organic molecules in solution. This guide offers a detailed, expert-level interpretation of the ¹H NMR spectrum of 4-ethyl 1-methyl piperidine-1,4-dicarboxylate, a disubstituted piperidine scaffold relevant in medicinal chemistry.

This document moves beyond a simple peak-by-peak analysis. It is designed for researchers and scientists who require a deeper understanding of the spectral complexities arising from stereochemistry and conformational dynamics. We will dissect the spectrum by explaining the causality behind the observed chemical shifts and multiplicities, with a special focus on the concept of diastereotopicity within the piperidine ring. To provide a richer context, we will perform a comparative analysis with structurally related piperidine derivatives, demonstrating how subtle molecular changes manifest in the NMR spectrum.

Section 1: Analysis of the Target Molecule: 4-ethyl 1-methyl piperidine-1,4-dicarboxylate

The structure of 4-ethyl 1-methyl piperidine-1,4-dicarboxylate presents several distinct proton environments, each providing a unique signature in the ¹H NMR spectrum. The key to a successful interpretation lies in systematically breaking down the molecule into its constituent parts: the ethyl ester, the methyl carbamate, and the piperidine ring itself.

(Note: An image of the chemical structure with protons labeled would be inserted here in a full publication.)

Predicted ¹H NMR Spectral Data

The following table summarizes the anticipated signals for the target molecule. The rationale behind these predictions is detailed in the subsequent sections.

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)
Ethyl Ester -CH₃~1.25Triplet (t)3H~7.1
Piperidine H-3ax, H-5ax~1.7-1.9Multiplet (m)2H-
Piperidine H-3eq, H-5eq~2.0-2.2Multiplet (m)2H-
Piperidine H-2ax, H-6ax~3.0-3.3Multiplet (m)2H-
Methyl Carbamate -OCH₃~3.67Singlet (s)3H-
Piperidine H-2eq, H-6eq~3.8-4.1Multiplet (m)2H-
Ethyl Ester -OCH₂-~4.15Quartet (q)2H~7.1
Interpretation and Mechanistic Rationale
  • The Ethyl Ester Group (-COOCH₂CH₃): This functional group gives rise to one of the most recognizable patterns in ¹H NMR.

    • The -OCH₂- protons (~4.15 ppm) are directly attached to an oxygen atom, which is strongly electron-withdrawing. This deshielding effect shifts their signal significantly downfield.[1] Their signal appears as a quartet due to spin-spin coupling with the three neighboring protons of the methyl group (n+1 = 3+1 = 4).[2]

    • The terminal -CH₃ protons (~1.25 ppm) are further from the electronegative oxygen and thus appear at a much higher field (upfield). The signal is a triplet because it is coupled to the two protons of the adjacent methylene group (n+1 = 2+1 = 3).[3]

  • The N-Methyl Carbamate Group (-NCOOCH₃):

    • The three protons of the -OCH₃ group are chemically equivalent and have no adjacent protons to couple with. Therefore, they produce a sharp singlet at approximately 3.67 ppm. Its downfield position is due to the deshielding effect of the adjacent carbamate functionality.

  • The Piperidine Ring Protons - A Case of Diastereotopicity: The signals from the piperidine ring protons are the most complex and informative region of the spectrum. The substitution at the C4 position, even by two ester groups, renders the molecule achiral. However, it creates a situation where the geminal protons on the ring's methylene groups (C2, C3, C5, and C6) are diastereotopic .[4]

    • Causality: Diastereotopic protons are chemically non-equivalent and therefore resonate at different frequencies.[4][5] This non-equivalence arises because replacing one of the protons with a different group would create a diastereomer. In this molecule, the axial and equatorial protons on any given methylene carbon have a different spatial relationship to the bulky substituent at the C4 position.

    • H-2/H-6 Protons: These protons are adjacent to the nitrogen atom of the carbamate group. This proximity to an electronegative atom and an electron-withdrawing group results in a significant downfield shift. The equatorial protons (H-2eq, H-6eq) are typically more deshielded than their axial counterparts (H-2ax, H-6ax) and may appear as broad or complex multiplets in the range of 3.0-4.1 ppm.

    • H-3/H-5 Protons: These protons are adjacent to the quaternary C4 center. They are further from the nitrogen and thus appear more upfield, typically in the 1.7-2.2 ppm range. Again, the axial (H-3ax, H-5ax) and equatorial (H-3eq, H-5eq) protons will have distinct chemical shifts and will appear as complex, overlapping multiplets.

Section 2: Comparative Analysis with Structural Alternatives

To fully appreciate the spectral features of our target molecule, it is instructive to compare it with simpler, related structures. This comparative approach helps to isolate and understand the electronic effects of each substituent.

G Target Target Molecule 4-ethyl 1-methyl piperidine-1,4-dicarboxylate Alt1 Alternative 1 Ethyl 4-piperidinecarboxylate (N-H) Target->Alt1 - Remove N-carbamate - Add N-H Alt2 Alternative 2 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (N-Boc, C4-Me ester) Target->Alt2 - Swap N-methyl carbamate for N-Boc - Swap C4-ethyl ester for C4-methyl ester

Caption: Key structural differences between the target molecule and its alternatives.

Alternative 1: Ethyl 4-piperidinecarboxylate

This molecule lacks the N-carbamate group, featuring a secondary amine instead. This single change has a profound impact on the spectrum.

  • ¹H NMR Data (CDCl₃): δ 4.13 (q, 2H), 3.09 (m, 2H), 2.64 (m, 2H), 2.41 (m, 1H), 1.89 (m, 2H), 1.75 (m, 2H), 1.25 (t, 3H).[6]

  • Comparison: The signals for the ethyl ester group (quartet at 4.13 ppm and triplet at 1.25 ppm) are nearly identical to our target molecule, confirming this assignment. However, the protons adjacent to the nitrogen (H-2, H-6) are shifted significantly upfield (3.09 ppm and 2.64 ppm) compared to the target molecule (~3.0-4.1 ppm). This directly illustrates the strong electron-withdrawing and deshielding effect of the N-methyl carbamate group.

Alternative 2: 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (N-Boc protected)

This analogue features two key changes: a bulky N-Boc protecting group and a methyl ester at C4.

  • Predicted ¹H NMR: The spectrum would be dominated by a large singlet at ~1.46 ppm for the nine equivalent protons of the tert-butyl group. The C4-ester would be a methyl singlet at ~3.7 ppm, and the piperidine ring protons would show a complex pattern similar to our target, with the H-2/H-6 protons shifted downfield due to the N-Boc group.

  • Comparison: Comparing our target molecule to this analogue highlights the signature signals of different functional groups. The N-methyl carbamate's sharp singlet (~3.67 ppm) is easily distinguished from the N-Boc group's large singlet (~1.46 ppm). Similarly, the C4-ethyl ester's quartet/triplet pattern is a clear differentiator from the C4-methyl ester's singlet. This comparison is vital for identifying the specific ester and carbamate groups present in an unknown sample.

Summary Comparison of Chemical Shifts
Proton EnvironmentTarget Molecule (ppm)Alternative 1 (ppm)[6]Alternative 2 (Predicted, ppm)
Ester/Carbamate Alkoxy ~1.25 (t), ~4.15 (q), ~3.67 (s) ~1.25 (t), ~4.13 (q)~1.46 (s) , ~3.70 (s)
Piperidine H-2/H-6 ~3.0 - 4.1 (complex)~2.6 - 3.1 (complex)~2.9 - 4.0 (complex)
Piperidine H-3/H-5 ~1.7 - 2.2 (complex)~1.7 - 1.9 (complex)~1.6 - 2.1 (complex)

Section 3: Experimental Protocol for High-Quality ¹H NMR Acquisition

Trustworthy data begins with a robust experimental protocol. The following steps outline a standard procedure for acquiring a publication-quality ¹H NMR spectrum for compounds like 4-ethyl 1-methyl piperidine-1,4-dicarboxylate.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 1. Weigh ~5-10 mg of sample p2 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) p1->p2 p3 3. Add internal standard (e.g., TMS) p2->p3 p4 4. Transfer to NMR tube p3->p4 a1 5. Insert sample into spectrometer p4->a1 a2 6. Lock, tune, and shim the instrument a1->a2 a3 7. Acquire spectrum (e.g., 16-32 scans) a2->a3 d1 8. Fourier Transform a3->d1 d2 9. Phase and baseline correction d1->d2 d3 10. Calibrate to TMS (0.00 ppm) d2->d3 d4 11. Integrate signals d3->d4

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a good choice for its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).[3]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Setup and Acquisition (400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer.

    • Locking: The instrument locks onto the deuterium signal of the solvent to maintain a stable magnetic field.

    • Tuning and Shimming: The probe is tuned to the ¹H frequency, and the magnetic field homogeneity is optimized by shimming to ensure sharp, symmetrical peaks.

    • Acquisition: A standard one-pulse proton experiment is run. Key parameters include:

      • Pulse Angle: 30-90 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds (a longer delay ensures accurate integration for quantitative analysis)

      • Number of Scans: 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is converted into a spectrum via a Fourier Transform.

    • The spectrum is manually phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

    • The baseline is corrected to be flat and at zero intensity.

    • The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm.

    • The relative area of each signal is determined by integration. These integral values should correspond to the whole-number ratio of protons giving rise to each signal.[2]

Conclusion

The ¹H NMR spectrum of 4-ethyl 1-methyl piperidine-1,4-dicarboxylate is a rich source of structural information. A successful interpretation hinges on recognizing the standard patterns of the ethyl and methyl ester groups and, most critically, understanding the concept of diastereotopicity, which leads to the complex multiplets of the piperidine ring protons. By comparing the spectrum to simpler analogues, the specific electronic contributions of the N-carbamate and C-ester substituents can be clearly identified. This guide provides the foundational knowledge and comparative data necessary for researchers to confidently characterize this and other complex piperidine derivatives, ensuring the scientific integrity of their work.

References

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]

  • Eliel, E. L., et al. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707.
  • PubChem. N-Methylpiperidine. National Center for Biotechnology Information. [Link]

  • MDPI. (2026, January 27). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. MDPI. [Link]

  • University of Wisconsin. NMR: Novice Level, Spectrum 17. [Link]

  • UCLA Chemistry. Spectroscopy Tutorial: Esters. [Link]

  • ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... ResearchGate. [Link]

  • Doc Brown's Chemistry. (2026, March 3). Interpreting the 1H NMR spectrum of ethyl ethanoate (ethyl acetate). [Link]

  • Revue Roumaine de Chimie. 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Pattern of Piperidine Mixed Diesters: A Comparative Guide to Derivatization and Analysis

Executive Summary: The Analytical Challenge of Complex Diesters In the structural elucidation of complex lipids, dicarboxylic acids, and novel pharmaceutical scaffolds, traditional mass spectrometry (MS) often falls shor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge of Complex Diesters

In the structural elucidation of complex lipids, dicarboxylic acids, and novel pharmaceutical scaffolds, traditional mass spectrometry (MS) often falls short. Untagged acidic metabolites and traditional methyl ester derivatives frequently yield weak molecular ions and non-informative fragmentation patterns, making the differentiation of structural isomers nearly impossible.

To overcome this, the derivatization of these molecules into piperidine mixed diesters (or piperidides) has emerged as a superior analytical strategy. By leveraging the high proton affinity of the piperidine nitrogen, this approach localizes the charge during Electrospray Ionization (ESI), dramatically enhancing signal-to-noise ratios and directing highly predictable, charge-remote fragmentation pathways [1]. This guide objectively compares the performance of piperidine-based diesters against traditional alternatives and provides a validated, step-by-step analytical protocol.

Mechanistic Principles: Causality Behind the Fragmentation

As an application scientist, it is critical to understand why piperidine derivatization works, rather than just observing the mass shifts. The superiority of piperidine mixed diesters in tandem mass spectrometry (MS/MS) is driven by three mechanistic pillars:

  • Charge Localization and Ionization Efficiency: The basic nitrogen atom in the piperidine ring has a high proton affinity. In positive-ion mode (ESI+), this nitrogen is readily protonated to form a stable [M+H]+ precursor ion. This localized charge prevents the random protonation of ester oxygens, which typically leads to chaotic fragmentation in standard diesters [1].

  • Charge-Remote Fragmentation (CRF): Because the charge is securely sequestered on the piperidine ring, higher collision energies induce fragmentation along the aliphatic C-C backbone rather than at the charge site. This radical-induced cleavage provides a clear, ladder-like series of ions that allows for the exact pinpointing of branching points and double bonds [2].

  • Predictable Neutral Losses: In mixed diesters, the fragmentation pathway is often initiated by the sequential cleavage of the ester moieties. The weaker ester bond cleaves first, resulting in the neutral loss of a carboxylic acid, followed by the secondary ester. This sequential loss is highly diagnostic for determining the specific R1​ and R2​ groups in an asymmetric mixed diester [3].

G Precursor Precursor Ion [M+H]+ (Piperidine Mixed Diester) EsterCleavage1 Primary Fragmentation Loss of R1-COOH (Neutral Loss) Precursor->EsterCleavage1 CID (Low Energy) Acylium Acylium Cation Formation [R-C=O]+ Precursor->Acylium alpha-cleavage Iminium Stable Iminium Ion (Piperidine Ring Cleavage) Precursor->Iminium N-C bond scission EsterCleavage2 Secondary Fragmentation Loss of R2-COOH (Neutral Loss) EsterCleavage1->EsterCleavage2 CID (Medium Energy) Backbone Charge-Remote Backbone Cleavage EsterCleavage2->Backbone High Energy CID

Caption: MS/MS fragmentation pathways of protonated piperidine mixed diesters.

Comparative Data Analysis

To objectively evaluate the utility of piperidine mixed diesters, we must compare their MS performance against untagged dicarboxylic acids and traditional methyl diesters. The data summarized below highlights the profound impact of the piperidine tag on analytical sensitivity and structural resolution.

Table 1: Performance Comparison of Derivatization Strategies in LC-MS/MS
Analytical ParameterPiperidine Mixed DiestersTraditional Methyl DiestersUntagged Dicarboxylic Acids
Optimal Ionization Mode ESI (+)EI / ESI (+)ESI (-)
Ionization Efficiency Very High (Charge localized on N)Low to ModerateLow (Subject to aqueous suppression)
Signal-to-Noise (S/N) Up to 20-fold increase BaselineBaseline
Dominant MS/MS Pathway Predictable charge-remote backbone cleavage; diagnostic neutral lossesNon-informative; weak molecular ion survivalNon-informative neutral losses ( H2​O , CO2​ )
Isomeric Differentiation Excellent (Distinct backbone fragments)Poor (Overlapping spectra)Poor (Identical mass and fragments)
Chromatographic Retention Increased hydrophobicity improves reverse-phase retentionModeratePoor (Elutes in void volume)

Data synthesis based on comparative metabolomic tagging studies and lipid structural analysis [1][2].

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity, any derivatization protocol must be a self-validating system. The following workflow details the synthesis of piperidine mixed diesters from complex acidic metabolites and their subsequent LC-MS/MS analysis, incorporating mandatory quality control checkpoints.

Phase 1: Derivatization and Tagging
  • Sample Preparation: Lyophilize 10μL of the biological extract or standard mixture containing the target dicarboxylic acids.

  • Reagent Addition: Reconstitute the sample in 50μL of anhydrous acetonitrile. Add 10μL of 0.1M N-(4-aminophenyl)piperidine (or a similar piperidine-based tagging reagent) and 10μL of 0.1M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as the coupling agent.

  • Reaction: Incubate the mixture at 40∘C for 60 minutes. The primary and secondary carboxylic acid groups will sequentially react to form the mixed diester/diamide.

  • Quenching & Extraction: Quench the reaction with 100μL of water. Extract the derivatized analytes using 200μL of ethyl acetate. Evaporate the organic layer under nitrogen and reconstitute in 100μL of 50% methanol.

Phase 2: The Self-Validating System (Quality Control)

Before proceeding to analysis, the system must validate the derivatization efficiency and rule out isobaric interference:

  • Blank Derivatization Check: Run a reagent blank (no analyte). Any peaks observed here are background tag artifacts and must be excluded from the target list.

  • Isotopic Internal Standard (Critical Step): Spike the reconstituted sample with a fully deuterated internal standard, such as 4-Piperidine-d9-carboxylic acid or a d10​ -piperidine tagged standard. In the MS spectrum, the internal standard must show a precise +9 Da or +10 Da mass shift with an identical chromatographic retention time to the non-deuterated standard. If this shift is absent, the ionization environment is compromised.

Phase 3: LC-MS/MS Analysis
  • Chromatography: Inject 2μL onto a C18 Reverse-Phase column ( 2.1×100mm,1.7μm ). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). The piperidine tag significantly increases hydrophobicity, ensuring the analytes elute well past the void volume.

  • Mass Spectrometry Settings:

    • Mode: ESI Positive.

    • Capillary Voltage: 3.0kV .

    • Collision Energy (CE) Ramping: This is the most crucial parameter. Set a stepped CE gradient (e.g., 15eV,30eV,45eV ).

      • Low CE (15 eV) will yield the [M+H]+ precursor and the primary neutral loss of the weaker ester group.

      • High CE (45 eV) is required to force the charge-remote fragmentation along the carbon backbone, which is necessary for identifying isomeric branching.

Applications in Drug Development

The distinct fragmentation patterns of piperidine mixed diesters are not just academic curiosities; they solve real-world bottlenecks in drug development. For instance, when analyzing novel piperidine alkaloids (which act as acetylcholinesterase inhibitors for Alzheimer's disease), the sequential cleavage of ester moieties allows researchers to map the exact substitution pattern of the alkaloid scaffold without requiring NMR, saving weeks of purification time [3]. Furthermore, in metabolomics, differentiating between critical isomers like citrate and isocitrate—which have identical masses and nearly identical untagged MS/MS spectra—is made trivial through piperidine tagging, as the distinct backbone cleavages uniquely fingerprint each isomer [1].

References

  • Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries Analytical Chemistry (via PubMed Central) URL:[Link]

  • Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters Biomedical and Environmental Mass Spectrometry (via PubMed) URL:[Link]

Validation

A Comparative Guide to FTIR Spectrum Analysis of Carbamate and Ester Carbonyl Stretches

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Carbonyl Stretch in FTIR Spectroscopy Infrared (IR) spectroscopy is a powerful analytical technique that probes the vi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Carbonyl Stretch in FTIR Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational transitions of molecules.[1] When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating a unique spectral fingerprint. The carbonyl (C=O) group, a common feature in many organic molecules, including esters and carbamates, exhibits a strong and distinct absorption band in the IR spectrum due to the significant change in dipole moment during its stretching vibration.[2][3] The precise frequency of this absorption is highly sensitive to the local chemical environment, making FTIR an invaluable tool for structural elucidation.

The position of the C=O stretching band is influenced by a combination of electronic and structural factors, including induction, resonance, ring strain, and hydrogen bonding.[1][2] Understanding these effects is paramount for the correct interpretation of FTIR spectra and the unambiguous identification of functional groups.

Differentiating Carbamate and Ester Carbonyl Stretches

While both carbamates and esters possess a carbonyl group, their distinct atomic compositions give rise to different electronic environments, resulting in characteristic differences in their C=O stretching frequencies.

The Inductive and Resonance Effects at Play

The key to distinguishing between the carbonyl stretch of an ester and a carbamate lies in the nature of the atom bonded to the carbonyl carbon and the adjacent oxygen or nitrogen.

  • Esters (R-CO-OR'): In an ester, the carbonyl carbon is bonded to an oxygen atom, which is in turn bonded to another alkyl or aryl group. The lone pair of electrons on this oxygen atom can participate in resonance with the carbonyl group. This delocalization of electron density slightly weakens the C=O double bond, leading to a decrease in its stretching frequency compared to a simple ketone.[4]

  • Carbamates (R-O-CO-NR'R''): In a carbamate, the carbonyl carbon is bonded to both an oxygen and a nitrogen atom. The nitrogen atom is less electronegative than oxygen and its lone pair of electrons are more available for delocalization into the carbonyl group. This enhanced resonance effect further weakens the C=O bond compared to an ester. Consequently, the carbonyl stretching frequency of a carbamate is typically observed at a lower wavenumber than that of an ester.

The interplay of these inductive and resonance effects is visually summarized in the diagram below.

G cluster_ester Ester cluster_carbamate Carbamate ester_structure R-C(=O)-OR' ester_resonance Resonance with Oxygen Lone Pair ester_structure->ester_resonance carbamate_resonance Stronger Resonance with Nitrogen Lone Pair carbamate_structure R-O-C(=O)-NR'R'' carbamate_structure->carbamate_resonance caption Resonance effects on the carbonyl group in esters and carbamates.

Caption: Resonance effects on the carbonyl group in esters and carbamates.

Typical Carbonyl Stretching Frequencies

The table below provides a summary of the typical C=O stretching frequency ranges for esters and carbamates. It is important to note that these are general ranges, and the exact position of the peak can be influenced by the specific molecular structure and its environment.

Functional GroupTypical C=O Stretching Frequency (cm⁻¹)Key Influencing Factors
Ester (aliphatic) 1750 - 1735Conjugation, ring strain, α-substitution
Ester (α,β-unsaturated) 1730 - 1715Extent of conjugation
Carbamate (primary & secondary) 1730 - 1680Hydrogen bonding, substitution on nitrogen
Carbamate (cyclic - lactams) Varies with ring sizeRing strain

Data compiled from various sources.[3][5][6]

Factors Influencing Carbonyl Stretching Frequencies

Several factors can cause shifts in the C=O stretching frequency, and a thorough understanding of these is crucial for accurate spectral interpretation.

Conjugation

Conjugation of the carbonyl group with a double bond or an aromatic ring leads to delocalization of the π electrons, which weakens the C=O bond and lowers its stretching frequency.[1][5] For example, α,β-unsaturated esters absorb at a lower frequency (1730-1715 cm⁻¹) compared to their saturated counterparts (1750-1735 cm⁻¹).[6]

Ring Strain

Incorporating the carbonyl group into a strained ring system increases the C=O stretching frequency.[1][3] This is because the ring strain forces more s-character into the C-C bonds of the ring, which in turn increases the s-character and strength of the exocyclic C=O bond.[1] For instance, the C=O stretch of a five-membered lactone (cyclic ester) is at a higher frequency than that of a six-membered lactone.[5]

Substituent Effects

The electronic nature of substituents on the ester or carbamate can influence the C=O frequency. Electron-withdrawing groups attached to the α-carbon tend to increase the frequency through an inductive effect.[3][7] Conversely, electron-donating groups can slightly lower the frequency.

Hydrogen Bonding

Hydrogen bonding to the carbonyl oxygen weakens the C=O bond and causes a shift to a lower frequency.[8][9] This effect is particularly significant for carbamates, where the N-H group can act as a hydrogen bond donor, leading to intermolecular or intramolecular hydrogen bonding.[10][11] The extent of this shift depends on the strength of the hydrogen bond.

Solvent Effects

The polarity of the solvent can also influence the C=O stretching frequency.[8][12] Polar solvents can stabilize the charge-separated resonance form of the carbonyl group, leading to a slight decrease in the stretching frequency.[13] It is therefore important to consider the solvent used when comparing spectra.

The logical relationship of these influencing factors is depicted in the following diagram.

G cluster_factors Influencing Factors main C=O Stretching Frequency conjugation Conjugation main->conjugation Decreases ν(C=O) ring_strain Ring Strain main->ring_strain Increases ν(C=O) substituents Substituent Effects main->substituents Increases/Decreases ν(C=O) h_bonding Hydrogen Bonding main->h_bonding Decreases ν(C=O) solvent Solvent Effects main->solvent Decreases ν(C=O) caption Factors affecting the carbonyl stretching frequency.

Caption: Factors affecting the carbonyl stretching frequency.

Experimental Protocol: Acquiring an FTIR Spectrum

This section provides a generalized, step-by-step protocol for obtaining a high-quality FTIR spectrum of a sample containing a carbamate or ester functional group.

Sample Preparation

The choice of sample preparation technique depends on the physical state of the sample.

  • Liquids: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

  • Solids:

    • KBr Pellet: The solid is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

    • Nujol Mull: The solid is ground with a few drops of Nujol (a mineral oil) to form a paste, which is then spread between salt plates.

  • Solutions: The sample is dissolved in a suitable solvent that has minimal absorption in the region of interest. A background spectrum of the pure solvent must be collected and subtracted from the sample spectrum.

Instrument Setup and Data Acquisition
  • Instrument Purge: Ensure the FTIR spectrometer is adequately purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum: Collect a background spectrum with no sample in the beam path (or with the pure solvent and cell for solution-phase measurements). This is crucial for correcting for instrumental and atmospheric absorptions.

  • Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment.

  • Data Collection: Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

The workflow for a typical FTIR experiment is illustrated below.

G start Start sample_prep Sample Preparation (Liquid, Solid, or Solution) start->sample_prep background Acquire Background Spectrum sample_prep->background sample_spec Acquire Sample Spectrum background->sample_spec process Data Processing (Ratio Sample/Background) sample_spec->process end Final Spectrum process->end caption General workflow for FTIR spectral acquisition.

Caption: General workflow for FTIR spectral acquisition.

Conclusion

The differentiation between carbamate and ester carbonyl stretches via FTIR spectroscopy is a nuanced but achievable task. The key distinguishing feature is the lower stretching frequency of the carbamate C=O bond due to the greater electron-donating and resonance-stabilizing effect of the adjacent nitrogen atom compared to the oxygen in an ester. However, a comprehensive analysis must also consider the influence of conjugation, ring strain, substituent effects, hydrogen bonding, and the solvent environment. By carefully considering these factors and employing sound experimental techniques, researchers can confidently utilize FTIR spectroscopy for the structural elucidation of molecules containing these important functional groups.

References

  • IR Spectroscopy of Esters. (n.d.).
  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.
  • Carbonyl - compounds - IR - spectroscopy. (n.d.).
  • Applied Spectroscopy. (n.d.). Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands.
  • IR Spectroscopy of Hydrocarbons. (n.d.).
  • SciSpace. (n.d.). FTIR investigation of solvent-induced carbonyl band shifts of 17β-hydroxy-17α-picolyl-androst-4-en-3-one.
  • Liler, M. (1967). Substituent effects on the carbonyl frequency and the basicities of carbonyl compounds. Spectrochimica Acta Part A: Molecular Spectroscopy, 23(1), 139-147.
  • DTIC. (n.d.). SOLVENT-INDUCED EFFECTS ON INFRARED SPECTRA.
  • Neuvonen, H., Neuvonen, K., Koch, A., Kleinpeter, E., & Pasanen, P. (2002). Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity. The Journal of organic chemistry, 67(20), 6995–7003.
  • Der Pharma Chemica. (n.d.). FTIR study of hydrogen bonding between acyclic ester with monohydric alcohols.
  • Esterification and Infrared Spectroscopy. (n.d.).
  • Lachenmeier, D. W., Frank, W., & Kuballa, T. (2005). Rapid screening for ethyl carbamate in stone-fruit spirits using FTIR spectroscopy and chemometrics. Analytical and bioanalytical chemistry, 382(5), 1421–1428.
  • Furer, V. L. (1998). Hydrogen bonding in ethyl carbamate studied by IR spectroscopy. Journal of Molecular Structure, 449(1-2), 53-59.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.
  • LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
  • Smith, B. C. (2025, December 16). The Big Review VII: More Carbonyl Compounds. Spectroscopy Online.
  • MDPI. (2025, July 21). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study.
  • ResearchGate. (2025, October 9). Fast and simultaneous analysis of carbamate pesticides and anticoagulant rodenticides used in suspected cases of animal poisoning.
  • Experiment 10: Fischer Esterification. (n.d.).
  • ElectronicsAndBooks. (n.d.). Solvent Effects on the Infrared Spectra of Chromium, Molybdenum and Tungsten Hexacarbonyls.
  • Boxer, S. G., et al. (2016). Solvent-Independent Anharmonicity for Carbonyl Oscillators. The journal of physical chemistry. B, 120(49), 12429–12435.
  • Restek. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food.
  • Prime Scholars. (n.d.). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids.
  • Chad's Prep. (2018, September 20). 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency | Organic Chemistry.
  • ResearchGate. (n.d.). FTIR spectra showing the effect of hydrogen bonding for various....
  • ACS Publications. (n.d.). FTIR study of the solvent influence on the carbonyl absorption peak of ethyl acetate.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
  • International Journal of Environmental Science and Development. (2015, March 15). FTIR Analysis for Quantification of Fatty Acid Methyl Esters in Biodiesel Produced by Microwave-Assisted Transesterification.
  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.

Sources

Comparative

Comparative Guide: GC-MS Analysis of Volatile Piperidine Ester Derivatives

The Analytical Challenge: Causality of Chromatographic Distortion The analysis of volatile piperidine ester derivatives—compounds frequently encountered in pharmaceutical development, forensic toxicology, and metabolic r...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Causality of Chromatographic Distortion

The analysis of volatile piperidine ester derivatives—compounds frequently encountered in pharmaceutical development, forensic toxicology, and metabolic research—presents a unique dual-challenge for Gas Chromatography-Mass Spectrometry (GC-MS).

The root cause of analytical difficulty lies in the molecule's structural dichotomy. The basic nitrogen within the piperidine ring possesses a lone pair of electrons that readily hydrogen-bonds with active, acidic silanol groups (-Si-OH) present on the fused silica capillary wall of standard GC columns[1]. This interaction creates non-linear adsorption isotherms, manifesting as severe peak tailing, loss of resolution, and diminished signal-to-noise (S/N) ratios. Furthermore, the ester functional group introduces thermal lability; if the compound is delayed in a hot injection port due to adsorption, it is highly susceptible to thermal degradation[2].

To achieve robust quantification, analysts must choose between utilizing specialized base-deactivated column chemistries or employing derivatization strategies to mask the active amine hydrogen. This guide objectively compares these alternatives to help you architect a self-validating analytical workflow.

Stationary Phase Selection: Standard vs. Base-Deactivated Columns

When analyzing tertiary piperidine esters (where the nitrogen is fully substituted and cannot be derivatized), the burden of chromatographic performance falls entirely on the column chemistry.

  • Standard Non-Polar Columns (e.g., 5% Phenyl/95% Dimethylpolysiloxane): While ubiquitous in GC-MS, standard columns like the HP-5MS struggle with basic heterocycles. The inherent surface activity leads to analyte retention and peak asymmetry, particularly at trace concentrations[3].

  • Base-Deactivated Columns (e.g., TG-35MS AMINE, Rxi-5Amine): These columns undergo proprietary surface deactivation processes that neutralize acidic silanol sites. By eliminating the electrostatic interaction between the piperidine nitrogen and the stationary phase, these columns restore Gaussian peak shapes and significantly lower the Limit of Detection (LOD) for underivatized basic esters[1][3].

Table 1: GC Column Performance Comparison for Piperidine Esters
Column ChemistryExample PhasePeak Asymmetry ( As​ )Signal-to-Noise (S/N)Active Site AdsorptionBest Application
Standard Non-Polar HP-5MS1.8 - 2.8 (Severe Tailing)LowHigh (Silanol interactions)Derivatized secondary amines
Base-Deactivated TG-35MS AMINE0.9 - 1.1 (Symmetrical)HighLow (Surface neutralized)Underivatized basic esters
Polar DB-WAX (PEG)1.5 - 2.0 (Moderate)MediumModerateVolatile short-chain esters

Derivatization Strategies: Stabilizing the Piperidine Ring

If the piperidine ester contains a secondary amine (an active N-H bond), derivatization is the most effective method to improve thermal stability and volatility[2]. By replacing the active hydrogen with a less polar group, the molecule becomes highly amenable to standard GC-MS analysis.

  • Silylation (BSTFA + 1% TMCS): Silylation replaces the active hydrogen with a trimethylsilyl (TMS) group. The addition of TMCS acts as a catalyst to drive the reaction to completion[4]. This method is highly favored for MS applications because the introduction of the TMS group often produces predictable, diagnostic fragments ideal for Selected Ion Monitoring (SIM)[5].

  • Acylation (PFBCl or PFPA): Acylation introduces an acyl group (e.g., using pentafluorobenzoyl chloride). Acylated piperidine derivatives are exceptionally stable and exhibit high volatility. Furthermore, the addition of fluorinated groups makes them highly responsive to electron-capturing detection methods, though they perform excellently in standard Electron Ionization (EI) MS as well[2].

Table 2: Derivatization Reagents Comparison
Reagent TypeExample ReagentReaction ConditionsDerivative StabilityMS Fragmentation (EI)
Silylation BSTFA + 1% TMCS70–80°C for 30–60 minModerate (Moisture sensitive)Strong [M−15]+ , excellent for SIM
Acylation PFBCl / PFPARoom Temp, 5–30 minHigh (Highly stable)Complex, highly characteristic ions
Direct (None) N/AN/ALow (Thermal degradation)Prone to column adsorption

Analytical Workflow & Logical Architecture

The following diagram illustrates the decision matrix for processing piperidine ester derivatives based on their structural classification.

PiperidineWorkflow N1 Piperidine Ester Extract N2 Amine Classification N1->N2 N3 Silylation / Acylation (BSTFA or PFBCl) N2->N3 Secondary Amine (N-H) N4 Direct GC Injection N2->N4 Tertiary Amine (N-R) N5 Base-Deactivated GC Column (e.g., 5% Phenyl-Amine) N3->N5 N4->N5 N6 MS Detection (EI) SIM / Full Scan N5->N6

GC-MS workflow for piperidine esters based on amine substitution.

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol incorporates a self-validating feedback loop using internal standards (ISTD) and continuous quality control (QC) monitoring.

Phase 1: Sample Preparation & Silylation
  • ISTD Spiking: Aliquot 1.0 mL of the sample extract into a glass autosampler vial. Immediately spike with 10 µL of a deuterated internal standard (e.g., Piperidine-d10 ester, 100 µg/mL) to monitor extraction recovery and derivatization efficiency.

  • Solvent Evaporation: Evaporate the sample to dryness under a gentle stream of ultra-pure nitrogen at room temperature to prevent the loss of volatile esters.

  • Derivatization: Reconstitute the dried extract in 100 µL of anhydrous acetonitrile. Add 100 µL of BSTFA + 1% TMCS[2].

  • Incubation: Cap the vial tightly with a PTFE-lined septum and incubate at 75°C for 45 minutes to ensure complete replacement of sterically hindered active hydrogens[4]. Allow to cool to room temperature.

Phase 2: GC-MS Instrumental Parameters
  • Column Installation: Install a base-deactivated capillary column (e.g., TG-35MS AMINE, 30 m × 0.25 mm, 0.25 µm film thickness)[3].

  • Inlet Parameters: Set the injection port to 250°C. Use a split ratio of 10:1 to prevent column overloading. Inject 1.0 µL of the derivatized sample.

  • Oven Program:

    • Initial temperature: 70°C (hold for 2 min).

    • Ramp 1: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes to bake out heavy matrix components[2].

  • MS Parameters: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the transfer line to 280°C and the ion source to 250°C. Use SIM mode targeting the specific [M−15]+ fragment of the TMS-derivative for maximum sensitivity.

Phase 3: System Validation & QC Checks
  • Inertness Verification: Before running samples, inject a solvent blank. A flat baseline confirms the absence of carryover.

  • Peak Symmetry Check: Every 10 injections, run a mid-level QC standard. Calculate the peak asymmetry factor ( As​ ). Self-Validation Rule: If As​>1.5 , the system has developed active sites (likely in the glass liner). The run must be paused, and inlet maintenance (liner/septum replacement) must be performed before continuing.

References

  • Derivatization Reagents: Selective Response & Detection - ResearchGate. [Link]

  • Development of a GC-MS-SPME Method for the Determination of Amines in Meteorites - USRA.[Link]

  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples - MDPI. [Link]

Sources

Validation

Elemental Analysis Standards for C11H19NO4 Derivatives: A Comprehensive Comparison Guide

Introduction to C11H19NO4 Profiling In pharmaceutical development, C11H19NO4 derivatives—most notably Boc-protected cyclic amino acids like N-Boc-piperidine-4-carboxylic acid and Boc-cis-5-methyl-pyrrolidine-2-carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to C11H19NO4 Profiling

In pharmaceutical development, C11H19NO4 derivatives—most notably Boc-protected cyclic amino acids like N-Boc-piperidine-4-carboxylic acid and Boc-cis-5-methyl-pyrrolidine-2-carboxylic acid—serve as critical chiral building blocks for sedatives, antiarrhythmic drugs, and neuropeptide receptor inhibitors[1].

To verify the structural integrity and purity of these synthesized intermediates, Elemental Analysis (EA) via the Dumas combustion method is mandatory. The theoretical mass fractions for C11H19NO4 are strictly defined: Carbon (57.63%), Hydrogen (8.35%), Nitrogen (6.11%), and Oxygen (27.91%) [1]. However, achieving high-precision CHN/O quantification requires calibrating the elemental analyzer with a reference standard that closely mimics the analyte's combustion behavior.

The Causality of Standard Selection: Matrix Matching

As an Application Scientist, one must understand why standard selection dictates analytical success. Boc-protected cyclic amines contain a bulky, electron-rich tert-butyloxycarbonyl (Boc) group attached to a nitrogen heterocycle. During flash combustion at 1000°C, the aliphatic Boc group oxidizes rapidly, but the cyclic nitrogen can occasionally form refractory nitrogen oxides (NOx) if the oxygen pulse is insufficient or if the reduction reactor is degraded[].

If a calibration standard possesses vastly different combustion kinetics (e.g., a highly aromatic compound that burns slowly), the transient gas pulse reaching the Thermal Conductivity Detector (TCD) will exhibit a different peak shape compared to the C11H19NO4 analyte. This geometric discrepancy leads to integration errors. By selecting a standard with a similar C/N ratio and aliphatic/aromatic balance, researchers ensure that the standard and the analyte release their combustion gases at identical rates, yielding matching peak geometries and eliminating matrix effects[3].

Logical Architecture of the EA Workflow

The following diagram illustrates the self-validating logic flow for analyzing C11H19NO4 derivatives, from standard selection to final TCD integration.

EA_Protocol cluster_calib Calibration Matrix Selection Start C11H19NO4 Derivative (e.g., N-Boc-piperidine-4-carboxylic acid) Std1 Acetanilide (Universal CHN) Start->Std1 Std2 Sulfanilamide (CHNS Systems) Start->Std2 Std3 Phenylalanine (Amino Acid Matrix) Start->Std3 Weigh Microbalance Weighing (1.5 - 2.5 mg in Tin Capsule) Std1->Weigh Std2->Weigh Std3->Weigh Combust Flash Combustion (1000°C) O2 Pulse Injection Weigh->Combust Reduce Catalytic Reduction (650°C) Cu: NOx -> N2 Combust->Reduce Detect GC Separation & TCD Peak Integration Reduce->Detect Validate Data Validation Target: C(57.63%), H(8.35%), N(6.11%) Detect->Validate

Fig 1: Logical workflow for the elemental analysis of C11H19NO4 derivatives.

Quantitative Comparison of Calibration Standards

To objectively evaluate the best calibration approach, we compare three industry-standard reference materials against the theoretical composition of C11H19NO4.

StandardMolecular Formula% Carbon% Hydrogen% NitrogenMatrix Suitability for C11H19NO4
Target Analyte C11H19NO4 57.63% 8.35% 6.11% N/A (Reference Baseline)
C8H9NO71.09%6.71%10.36%High: The universal standard for CHN analysis. Excellent combustion characteristics, though its carbon content is slightly higher than the target[4].
C9H11NO265.44%6.71%8.48%Very High: As an amino acid derivative, it provides the closest structural and combustion matrix match to Boc-protected cyclic amines[3].
C6H8N2O2S41.84%4.68%16.27%Moderate: Highly reliable and NIST-traceable, but primarily optimized for systems requiring simultaneous Sulfur (CHNS) calibration[5].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for the elemental analysis of C11H19NO4 derivatives. This workflow prevents false positives caused by instrument drift or atmospheric contamination.

Step 1: Instrument Purge and Baseline Blanking

  • Purge the elemental analyzer (e.g., Thermo Fisher FlashSmart) with ultra-high purity Helium (carrier gas) and Oxygen (combustion gas).

  • Run 3 empty, crimped tin capsules through the combustion cycle.

  • Causality: Tin capsules trap microscopic amounts of atmospheric N2. Running blanks establishes a baseline subtraction value, ensuring the nitrogen peak is exclusively derived from the C11H19NO4 sample.

Step 2: K-Factor Calibration (Linear Dynamic Range)

  • Select Acetanilide or Phenylalanine as the primary standard.

  • Using a microbalance (readability 0.001 mg), weigh 4 distinct standard masses: 1.0 mg, 1.5 mg, 2.0 mg, and 2.5 mg into tin capsules.

  • Combust the standards to generate a K-factor calibration curve for C, H, and N. The R² value must be ≥ 0.999.

Step 3: Secondary Standard Quality Control (QC)

  • Run a secondary reference material (e.g., if Acetanilide was used for calibration, run Sulfanilamide as the QC check)[5].

  • Validation Gate: The experimental values for the QC standard must fall within ±0.3% of its theoretical values. If it fails, halt the sequence and inspect the reduction reactor (copper wires) for exhaustion.

Step 4: C11H19NO4 Sample Analysis

  • Weigh 1.5 to 2.0 mg of the C11H19NO4 derivative into a tin capsule. Fold and crimp tightly to exclude air.

  • Drop the capsule into the combustion reactor at 1000°C.

  • Causality: The tin capsule undergoes an exothermic oxidation flash, temporarily raising the local micro-environment to ~1800°C. This extreme heat guarantees the complete cleavage of the stable Boc-protecting group and the cyclic amine ring, preventing the formation of uncombusted soot[].

Step 5: Data Integration and Verification

  • Separate the resulting N2, CO2, and H2O gases via the GC column and measure via the Thermal Conductivity Detector (TCD).

  • Compare the integrated peaks against the theoretical C11H19NO4 values (C: 57.63%, H: 8.35%, N: 6.11%). A passing pharmaceutical-grade intermediate must fall within ±0.4% of these theoretical limits[1].

References

  • Title: N-BOC-piperidine-4-carboxylic Acid CAS 84358-13-4 Source: Shaanxi Bloom Tech Co., Ltd. URL: [Link]

  • Title: Online FTIR and Mass Spectrometry Study of Direct Methyl Formate Electro-oxidation for Fuel-Cells Application Source: Energy & Fuels - ACS Publications URL: [Link]

  • Title: Characterization of biochars of different origin and application to the anaerobic digestion of source-selected organic fraction of municipal solid waste Source: Frontiers in Energy Research URL: [Link]

Sources

Comparative

High-Resolution Chromatographic Separation of Piperidine Diester Impurities: A Comparative Guide

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical impurity profiling is the baseline separation of structurally similar, highly reactive intermediates. Piperidine diester derivati...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical impurity profiling is the baseline separation of structurally similar, highly reactive intermediates. Piperidine diester derivatives—critical intermediates and common impurities in the synthesis of active pharmaceutical ingredients (APIs) like the ultra-short-acting opioid remifentanil—are notoriously difficult to isolate [1].

This guide objectively compares stationary phase chemistries and outlines a self-validating methodology to achieve high-resolution separation of piperidine diester impurities.

Mechanistic Challenges in Piperidine Diester Analysis

The structural anatomy of piperidine diesters presents a dual-faceted chromatographic challenge:

  • Secondary Silanol Interactions: The piperidine ring contains a highly basic secondary or tertiary nitrogen (pKa ~9.0–10.0). In reversed-phase liquid chromatography (RPLC), this ionized amine aggressively interacts with unendcapped, acidic silanol groups on the silica substrate. This secondary interaction causes severe peak tailing, which obscures the detection of low-level impurities eluting closely to the main API peak [2].

  • Ester Lability: Diester linkages are highly susceptible to chemical hydrolysis. Subjecting these compounds to neutral or basic mobile phases, or leaving them in unbuffered extraction solvents, leads to rapid degradation into monoesters or carboxylic acids. The analytical method must utilize strictly controlled acidic conditions to prevent in-vial degradation [3].

Comparative Evaluation of Stationary Phases

To mitigate silanol interactions and achieve baseline resolution of structurally similar diester impurities, column chemistry selection is the most critical variable. Standard C18 columns often fail to provide the necessary selectivity for positional isomers or diastereomers.

Table 1: Performance Comparison of Column Chemistries for Piperidine Diester Impurities

Column ChemistryPrimary Retention MechanismPeak Symmetry (Tailing Factor)Resolution ( Rs​ )Suitability for Piperidine Diesters
Standard C18 Hydrophobic (Dispersive)1.8 - 2.5 (Poor)< 1.5Low; struggles with basic nitrogen tailing and closely related isomers.
Biphenyl Hydrophobic, π−π 1.2 - 1.4 (Good)2.1High; excellent for impurities containing aromatic rings (e.g., phenylamino groups).
PFP (Pentafluorophenyl) Hydrophobic, π−π , Dipole-Dipole, H-Bonding1.0 - 1.2 (Excellent)> 2.5Superior; multi-mode interactions provide maximum selectivity for diesters.

Causality Insight: Why does the Pentafluorophenyl (PFP) phase drastically outperform standard C18? A C18 column relies exclusively on dispersive hydrophobic interactions, which are insufficient for distinguishing the subtle structural differences of diester impurities. In contrast, the PFP phase introduces highly electronegative fluorine atoms. This creates a multi-mode retention mechanism: strong dipole-dipole interactions target the electron-dense ester carbonyls, while π−π interactions engage any aromatic substituents. Furthermore, the rigid fluorinated ring sterically shields the underlying silica, preventing the basic piperidine nitrogen from interacting with residual silanols, thereby reducing the tailing factor to near-perfect symmetry [2].

Experimental Methodology: Self-Validating LC-MS/MS Protocol

The following protocol outlines a robust, self-validating workflow for the isolation and quantification of piperidine diester impurities, optimized for mass spectrometry (MS) compatibility.

Step 1: Sample Preparation and Stabilization
  • Dissolve the API/impurity mixture in a cold extraction solvent consisting of Acetonitrile/Water (50:50, v/v).

  • Critical Causality Step: Immediately acidify the sample using 0.1% Formic Acid to drop the pH to ~2.8. Formic acid is chosen over non-volatile acids (like citric acid) because it is fully MS-compatible while providing the necessary low pH to halt the chemical hydrolysis of the diester linkages [3].

Step 2: Chromatographic Conditions
  • Column: PFP Core-Shell (100 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C (Improves mass transfer kinetics for the bulky diester molecules, reducing peak broadening).

Step 3: System Suitability Testing (SST) - The Self-Validation Loop

Before analyzing unknown samples, the system must prove its resolving power by injecting a known standard mixture of the API and its primary diester impurity.

  • Validation Gate: The analytical run is only authorized to proceed if the Resolution ( Rs​ ) between the API and the closest eluting diester impurity is > 2.0 , and the Tailing Factor ( Tf​ ) for the piperidine peak is < 1.5 . If Tf​ exceeds 1.5, it indicates stationary phase degradation or silanol exposure, dictating immediate column replacement.

Visualizations

Workflow A 1. Sample Preparation (Acidify with Formic Acid) B 2. Column Selection (PFP or Biphenyl) A->B C 3. Mobile Phase Setup (0.1% FA in H2O/MeCN) B->C D 4. System Suitability Test (Rs > 2.0, Tf < 1.5) C->D E 5. LC-MS/MS Analysis (ESI+ Mode) D->E

Workflow for HPLC-MS method development of piperidine diester impurities.

Mechanism Analyte Piperidine Diester (Basic N, Ester, Aryl) C18 C18 Column (Hydrophobic Only) Analyte->C18 Dispersive Forces PFP PFP Column (Multi-mode) Analyte->PFP Pi-Pi & Dipole Analyte->PFP Hydrogen Bonding

Chromatographic interaction mechanisms: C18 vs. Pentafluorophenyl (PFP) stationary phases.

References
  • Ma, C.-H., Cao, J.-H., Yang, Z., & Yang, H. (2014). Identification of related substances in remifentanil hydrochloride. Chinese Journal of Antibiotics.[Link]

  • Koster, R. A., Vereecke, H. E. M., Greijdanus, B., Touw, D. J., Struys, M. M. R. F., & Alffenaar, J. W. C. (2015). Analysis of remifentanil with liquid chromatography-tandem mass spectrometry and an extensive stability investigation in EDTA whole blood and acidified EDTA plasma. Anesthesia & Analgesia, 120(6), 1235-1241.[Link]

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